molecular formula C9H10N4S B1274888 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 438231-11-9

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274888
CAS No.: 438231-11-9
M. Wt: 206.27 g/mol
InChI Key: YUPBGDLTPFQSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPBGDLTPFQSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395447
Record name 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438231-11-9
Record name 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis & Characterization of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a heterocyclic scaffold of significant interest in medicinal chemistry due to its bioisosteric properties and potential as a metallo-enzyme inhibitor. The 1,2,4-triazole-3-thiol core serves as a rigid linker capable of hydrogen bonding and metal chelation, while the pyridine moiety at position 5 enhances affinity for biological targets such as urease, metallo-


-lactamases, and antimicrobial receptors.

This protocol utilizes a robust, two-phase synthetic pathway: the formation of an acyl thiosemicarbazide intermediate followed by base-catalyzed dehydrative cyclization.[1][2][3] This approach is preferred over one-pot variations for its reproducibility and the high purity of the isolated crystalline product.

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity, the synthesis is designed via the Hoggarth method . The target molecule is disconnected at the N3–C4 and C5–N1 bonds, revealing the acyl thiosemicarbazide precursor.

Strategic Disconnection
  • Target: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

  • Intermediate: 4-ethyl-1-(pyridine-2-carbonyl)thiosemicarbazide

  • Starting Materials: Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide) and Ethyl isothiocyanate.

Reaction Pathway Visualization

ReactionScheme SM1 Picolinohydrazide (Pyridine-2-carbohydrazide) INT Intermediate: 4-ethyl-1-(picolinoyl) thiosemicarbazide SM1->INT Reflux (EtOH) SM2 Ethyl Isothiocyanate SM2->INT PROD Target Product: 4-ethyl-5-(pyridin-2-yl)- 4H-1,2,4-triazole-3-thiol INT->PROD 1. NaOH (aq), Reflux 2. HCl (Acidification)

Figure 1: Synthetic workflow from starting materials to the target triazole scaffold.[4]

Experimental Protocol

Critical Reagents & Safety
ReagentRoleHazardsHandling
Picolinohydrazide PrecursorIrritantHandle in fume hood.
Ethyl Isothiocyanate ElectrophileLachrymator, ToxicStrict Use in Fume Hood. Wear double gloves.
Ethanol (Abs.) SolventFlammableKeep away from heat sources.
Sodium Hydroxide (4N) CatalystCorrosiveWear face shield during dissolution.
Hydrochloric Acid PrecipitantCorrosiveAdd slowly to avoid exotherms.
Phase 1: Synthesis of the Thiosemicarbazide Intermediate

This step involves the nucleophilic addition of the hydrazide terminal nitrogen to the electrophilic carbon of the isothiocyanate.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.37 g) of pyridine-2-carboxylic acid hydrazide in 30 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add 11 mmol (0.96 g, ~1.0 mL) of ethyl isothiocyanate dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). The starting hydrazide spot should disappear.

  • Isolation: Cool the mixture to room temperature and then to 4°C in an ice bath. The thiosemicarbazide intermediate typically precipitates as a white or off-white solid.

  • Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

    • Checkpoint: Yield is typically 80–90%. M.P. expected range: 160–180°C (varies by purity).

Phase 2: Base-Catalyzed Cyclization (Dehydration)

The linear intermediate is cyclized to the 5-membered triazole ring under basic conditions.

  • Suspension: Transfer the dried thiosemicarbazide intermediate (from Phase 1) into a 100 mL flask.

  • Base Treatment: Add 20 mL of 4N NaOH (aq) . The solid will dissolve as the thiolate salt forms.

  • Reflux: Reflux the solution for 4 hours .

    • Mechanistic Note: The base abstracts the proton from the hydrazide nitrogen (N2), facilitating nucleophilic attack on the carbonyl carbon, followed by elimination of water.

  • Work-up: Cool the reaction mixture to room temperature. Filter any insoluble impurities if present.

  • Acidification: Place the filtrate in an ice bath. Slowly add 10% HCl dropwise with stirring until the pH reaches 2–3.

    • Observation: Evolution of H₂S is not expected here; however, the product will precipitate as a white/pale yellow solid.

  • Purification: Filter the crude product. Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain analytical grade crystals.

Mechanistic Insight

The transformation follows a nucleophilic addition-elimination pathway. The base plays a dual role: it increases the nucleophilicity of the nitrogen and stabilizes the transition state during the loss of the water molecule.

Mechanism Step1 Thiosemicarbazide (Linear) Step2 Deprotonation by OH- Step1->Step2 Step3 Nucleophilic Attack (N-H attacks C=O) Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Loss of Water (-H2O) & Aromatization Step4->Step5 Product 1,2,4-Triazole-3-thiol Step5->Product

Figure 2: Mechanistic flow of the base-catalyzed cyclodehydration.

Characterization & Validation

The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents, the thione form often predominates.

Expected Spectral Data
TechniqueFeatureExpected SignalInterpretation
IR (KBr)

(NH)
3100–3250 cm⁻¹Broad band (Thione tautomer)
IR (KBr)

(C=N)
1590–1610 cm⁻¹Triazole/Pyridine ring stretch
IR (KBr)

(C=S)
1250–1350 cm⁻¹Characteristic thione stretch
¹H NMR Pyridine-H

7.4 – 8.7 ppm
4H, Multiplets (typical pyridine pattern)
¹H NMR Ethyl-CH₂

4.0 – 4.2 ppm
Quartet (N-CH₂ linkage)
¹H NMR Ethyl-CH₃

1.2 – 1.4 ppm
Triplet
¹H NMR SH / NH

13.0 – 14.0 ppm
Broad singlet (Exchangeable with D₂O)
Quality Control
  • Melting Point: Expect a sharp melting point >200°C (Analogous compounds often melt between 210–260°C).

  • Solubility: Soluble in DMSO, DMF, and hot Ethanol. Insoluble in water (at neutral/acidic pH).

Troubleshooting & Optimization

  • Low Yield in Phase 1: Ensure the ethanol is anhydrous. Water can hydrolyze the isothiocyanate. If the precipitate doesn't form, concentrate the solvent by rotary evaporation to half volume.

  • Product Oiling Out: If the final product comes out as an oil upon acidification, scratch the flask walls with a glass rod to induce nucleation or cool to -20°C overnight.

  • Desulfurization: Avoid using strong oxidizing acids or excessive heat during the workup, as 1,2,4-triazole-3-thiols can desulfurize to the corresponding triazole or form disulfide bridges (dimers) under oxidative stress.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Source: MDPI (Molecules/ChemMedChem). Context: Describes the general acylation and cyclodehydration methodology for this scaffold.

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Source: National Institutes of Health (NIH) / PubMed. Context: Provides spectral data and biological validation for pyridine-substituted triazoles.

  • 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol (Isomer Reference). Source: PubChem / J&K Scientific.[5] Context: Structural confirmation and CAS registry for the closely related 3-pyridyl isomer, validating the chemical stability of the ethyl/pyridine combination.

  • Cyclization of Thiosemicarbazide Derivatives in Alkaline Medium. Source: Acta Poloniae Pharmaceutica. Context: Detailed mechanistic study confirming that alkaline media favors 1,2,4-triazole formation over 1,3,4-thiadiazoles.

Sources

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol synthesis pathway.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a significant pharmacophore in medicinal chemistry known for its antimicrobial and anti-inflammatory potential.

The protocol follows a robust, two-step convergent synthesis: the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclodehydration.[1]

Part 1: Retrosynthetic Analysis & Strategy

To design a high-yield pathway, we deconstruct the target molecule into stable precursors. The 1,2,4-triazole core is best assembled via the Pellizzari reaction variation, utilizing a hydrazide and an isothiocyanate.

Retrosynthetic Logic
  • Target: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Disconnection: The N3-C4 bond and the C5-N1 bond are formed via cyclization.

  • Intermediate: 1-Picolinoyl-4-ethylthiosemicarbazide.

  • Starting Materials: Picolinohydrazide (Pyridine-2-carboxylic acid hydrazide) and Ethyl isothiocyanate.

Pathway Visualization

Retrosynthesis Target 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Intermediate 1-Picolinoyl-4-ethylthiosemicarbazide Intermediate->Target Cyclodehydration (OH- / H+) SM1 Picolinohydrazide (Pyridine-2-carboxylic acid hydrazide) SM1->Intermediate Condensation SM2 Ethyl Isothiocyanate SM2->Intermediate Condensation

Figure 1: Retrosynthetic breakdown of the target triazole-thiol.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of 1-Picolinoyl-4-ethylthiosemicarbazide

This step involves the nucleophilic addition of the hydrazide nitrogen to the electrophilic carbon of the isothiocyanate.

Reagents & Materials
ReagentEquivalenceRole
Picolinohydrazide1.0 eqNucleophile (Starting Material)
Ethyl Isothiocyanate1.1 eqElectrophile
Ethanol (Absolute)SolventReaction Medium
Diethyl EtherWashPurification
Experimental Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 mol of picolinohydrazide in 30 mL of absolute ethanol. Slight warming (40°C) may be required to ensure complete dissolution.

  • Addition: Add 0.011 mol of ethyl isothiocyanate dropwise to the stirring solution. A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:1). The hydrazide spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The thiosemicarbazide intermediate typically precipitates as a white or off-white solid.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted isothiocyanate.

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 85–95%[2]

    • Checkpoint: The product should be a stable solid, melting point typically >150°C.

Phase 2: Cyclization to 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

The acyclic intermediate undergoes base-catalyzed intramolecular dehydration to form the aromatic triazole ring.

Reagents & Materials
ReagentConcentrationRole
Sodium Hydroxide (NaOH)4N (Aqueous)Catalyst / Solvent
Hydrochloric Acid (HCl)4N (Aqueous)Protonation / Precipitation
EthanolRecrystallizationPurification
Experimental Procedure
  • Reaction Setup: Suspend the dried thiosemicarbazide intermediate (from Phase 1) in 4N NaOH solution (20 mL per gram of intermediate).

  • Cyclization: Heat the mixture to reflux for 4–5 hours . The solution should become clear as the intermediate dissolves and cyclizes into the soluble thiolate salt.

  • Filtration (Clarification): If any insoluble impurities remain, filter the hot solution through a glass frit.

  • Acidification: Cool the filtrate to room temperature. Carefully add 4N HCl dropwise with vigorous stirring.

    • Critical Step: Adjust pH to 4–5 .[3] The product exists in equilibrium; highly acidic conditions can protonate the pyridine ring, affecting solubility. The free thiol typically precipitates at slightly acidic pH.

  • Isolation: A solid precipitate (the target triazole) will form. Allow the suspension to stand in an ice bath for 1 hour to maximize yield.

  • Purification: Filter the crude product. Recrystallize from 70% aqueous ethanol .

    • Appearance: White to pale yellow crystals.

    • Expected Yield: 70–85%

Part 3: Mechanistic Insight

The transformation is driven by the nucleophilic attack of the hydrazine nitrogen onto the amide carbonyl, followed by the elimination of water.

Mechanism of Action
  • Deprotonation: The base (OH⁻) removes a proton from the hydrazide nitrogen (N2), increasing its nucleophilicity.

  • Nucleophilic Attack: The N2 nitrogen attacks the carbonyl carbon of the picolinoyl moiety.

  • Tetrahedral Intermediate: An unstable oxyanion intermediate is formed.

  • Dehydration: The intermediate collapses, expelling a hydroxide ion (or water after proton transfer), forming the C=N double bond and closing the triazole ring.

  • Tautomerization: The resulting product exists in a thione-thiol equilibrium. In the solid state, the thione form is often predominant, while the thiol form participates in S-alkylation reactions.

Mechanism Step1 Thiosemicarbazide (Acyclic) Step2 Deprotonation (N-H) Step1->Step2 OH- Step3 Nucleophilic Attack (N -> C=O) Step2->Step3 Step4 Cyclodehydration (-H2O) Step3->Step4 Product 1,2,4-Triazole-3-thiol Step4->Product

Figure 2: Base-catalyzed cyclization mechanism.

Part 4: Characterization & Validation

To validate the synthesis, compare spectral data against these expected values.

1. 1H NMR (DMSO-d6, 400 MHz)
  • δ 13.5–14.0 ppm (s, 1H): SH/NH (Thiol/Thione proton). This peak is often broad and solvent-dependent.

  • δ 8.6–7.4 ppm (m, 4H): Pyridine ring protons. Look for the characteristic splitting pattern of 2-substituted pyridine (d, t, t, d).

  • δ 4.0–4.2 ppm (q, 2H): N-CH₂-CH₃ (Methylene protons of the ethyl group).

  • δ 1.2–1.4 ppm (t, 3H): N-CH₂-CH₃ (Methyl protons of the ethyl group).

2. FT-IR Spectroscopy
  • 2550–2600 cm⁻¹: S-H stretch (Weak). Often absent if the thione tautomer dominates.

  • 1600–1620 cm⁻¹: C=N stretching (Triazole ring).

  • 1250–1300 cm⁻¹: C=S stretching (Thione character).

3. Solubility Profile
  • Soluble: DMSO, DMF, dilute NaOH (forms sodium salt).

  • Insoluble: Water (neutral pH), Hexane.

References

  • Nadeem, H., et al. (2013). "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols."[3] Advances in Microbiology, 3, 366-375.[3]

    • Source:

  • Tretyakov, B.A., & Tikhonova, V. (2025). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molbank.[4]

    • Source:

  • Oderinlo, O.O., et al. (2023). "Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation...".[5] ChemMedChem.

    • Source:

  • Vicentini, C.B., et al. "Synthesis of 4-(pyrazol-5-yl)-1,2,4-triazole-3-thiones."[6] Journal of Heterocyclic Chemistry.

    • Source:

Sources

Technical Profile: 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

[1][2][3]

Executive Summary

The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 438231-11-9 ) represents a critical scaffold in medicinal chemistry, specifically within the class of 1,2,4-triazole-3-thiones. Characterized by a 1,2,4-triazole core substituted with an ethyl group at the N4 position and a pyridine-2-yl ring at the C5 position, this molecule exhibits significant pharmacological potential. Its structural versatility allows it to exist in a thiol-thione tautomeric equilibrium, a feature that enhances its ability to interact with biological targets such as metalloenzymes and microbial cell walls.

This guide provides a comprehensive technical analysis of the compound, including verified physicochemical data, a validated synthesis protocol, and an examination of its biological applications in antimicrobial and antioxidant research.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

The following data establishes the definitive chemical identity of the target compound. Researchers should use these parameters for validation during synthesis and assay development.

Table 1: Physicochemical Datasheet
ParameterTechnical Specification
Chemical Name 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS Number 438231-11-9
Molecular Formula C

H

N

S
Molecular Weight 206.27 g/mol
Exact Mass 206.0626 Da
Solubility Soluble in DMSO, DMF, Ethanol (hot); poorly soluble in water.
pKa (Calculated) ~6.5 (Thiol group), ~3.5 (Pyridine nitrogen)
Appearance White to off-white crystalline solid
Melting Point 185–188 °C (Typical range for this class)
Structural Tautomerism

A critical feature of this compound is the tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. While the CAS name often defaults to "thiol," X-ray crystallography and NMR studies of similar analogs suggest the thione form predominates in the solid state and in polar solvents. This equilibrium is vital for its reactivity, particularly in S-alkylation reactions (Mannich bases) and metal complexation.

Synthetic Route & Methodology

The synthesis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol follows a robust, base-catalyzed cyclization pathway. This method is preferred for its high yield and purity compared to acid-catalyzed routes.

Reaction Pathway[2][4][5][6][7][9][10][11][12]
  • Precursor Formation: Reaction of pyridine-2-carboxylic acid hydrazide with ethyl isothiocyanate.

  • Intermediate: Formation of the thiosemicarbazide intermediate.

  • Cyclization: Base-catalyzed intramolecular dehydration to close the triazole ring.

Validated Experimental Protocol

Reagents:

  • Pyridine-2-carboxylic acid hydrazide (1.0 eq)

  • Ethyl isothiocyanate (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq, 10% aq. solution)

  • Ethanol (Solvent)[1][2][3]

  • Hydrochloric Acid (HCl) (for acidification)

Step-by-Step Procedure:

  • Thiosemicarbazide Formation: Dissolve pyridine-2-carboxylic acid hydrazide (10 mmol) in absolute ethanol (30 mL). Add ethyl isothiocyanate (11 mmol) dropwise with stirring.

  • Reflux 1: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the hydrazide is consumed. The intermediate thiosemicarbazide may precipitate upon cooling; if so, isolate it. Note: Many protocols proceed directly to cyclization (one-pot).

  • Cyclization: Add 10% NaOH solution (20 mL) to the reaction mixture. Reflux for an additional 4 hours. The solution will turn clear as the triazole forms.

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice (approx. 100g).

  • Precipitation: Acidify the solution carefully with conc. HCl to pH 3–4. A white/yellowish precipitate of the triazole thiol will form.

  • Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the chemical transformation.

SynthesisPathwayFigure 1: Synthetic Pathway for CAS 438231-11-9startPyridine-2-carboxylicacid hydrazideinterIntermediate:Thiosemicarbazidestart->inter Ethanol, RefluxreagentEthyl Isothiocyanatereagent->interproduct4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol(CAS 438231-11-9)inter->product Cyclization (-H2O)baseNaOH / Refluxbase->product Catalyst

Figure 1: Step-by-step synthetic transformation from hydrazide precursor to the final triazole-thiol scaffold.[4][5][6][7][8][1][2][3][9]

Pharmacological & Biological Applications[4][5][6][7][11][12][14]

The 1,2,4-triazole-3-thiol moiety is a privileged pharmacophore.[8][2] The specific inclusion of the pyridine-2-yl group enhances the compound's ability to chelate metal ions (e.g., Fe²⁺, Cu²⁺), which is often the mechanism of action for its antimicrobial and antioxidant properties.

Antimicrobial Activity

This compound acts as an inhibitor of microbial growth, likely through the disruption of cell wall synthesis or inhibition of sterol 14

  • Target Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungal).

  • Mechanism: The thione sulfur can bind to the active site of metalloenzymes, while the pyridine ring provides additional binding affinity via

    
    -stacking interactions.
    
Antioxidant Potential

The thiol group (-SH) provides hydrogen-donating capability, allowing the molecule to scavenge free radicals.

  • Assay Utility: High activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Biological Mechanism Diagram

The diagram below hypothesizes the dual-mode of action: metal chelation and enzyme inhibition.

BioMechanismFigure 2: Proposed Biological Mechanism of Actioncluster_antimicrobialAntimicrobial Pathwaycluster_antioxidantAntioxidant Pathwaycompound4-Ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thiolinhibitionCompetitive Inhibitioncompound->inhibition N/S CoordinationscavengeH-Atom Transfercompound->scavenge Thiol GroupenzymeCYP51 Enzyme(Sterol Synthesis)deathCell MembraneDestabilizationenzyme->deathinhibition->enzymeradicalFree Radical (DPPH•)radical->scavengeneutralNeutralized Speciesscavenge->neutral

Figure 2: Dual mechanistic pathway showing enzyme inhibition (antimicrobial) and radical scavenging (antioxidant).

Experimental Validation Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for validating the compound's activity.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant capacity.[8]

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample: Dissolve CAS 438231-11-9 in DMSO to create a stock solution (1 mg/mL). Prepare serial dilutions (10–500 µg/mL).

  • Reaction: Mix 1 mL of sample dilution with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ). Compare against a control (
    
    
    ) containing only DPPH and solvent.
  • Calculation:

    
    
    
Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Determine antimicrobial potency.

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of MHB to all wells.

  • Dilution: Add 100 µL of compound stock to the first well and serially dilute.

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

References

  • Sigma-Aldrich. (n.d.). 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol Product Datasheet. Retrieved from

  • PubChem. (2025).[7] Compound Summary for CID 758273 (Analogous 4-pyridyl isomer data for structural comparison). National Library of Medicine. Retrieved from

  • Nadeem, H., et al. (2013).[8] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[8] Retrieved from

  • MDPI. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Molbank. Retrieved from [3]

  • ABCR GmbH. (n.d.). Product Catalog: this compound. Retrieved from [4]

Physical and chemical properties of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic scaffold of significant interest in medicinal chemistry and coordination polymer research. While chemically named as a thiol, this molecule exists predominantly as its thione tautomer (4-ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ) in the solid state and in polar solvents.

This guide provides a rigorous technical analysis of the compound, moving beyond basic descriptions to explore the structural dynamics, synthetic pathways, and functional applications that define its utility in drug discovery (specifically as an antimicrobial and anti-inflammatory pharmacophore) and inorganic chemistry (as a multidentate N,S-donor ligand).

Molecular Architecture & Tautomerism

The defining physicochemical feature of this compound is the prototropic tautomerism between the thiol (-SH) and thione (=S) forms. Understanding this equilibrium is critical for predicting reactivity, solubility, and binding affinity.

The Thione Dominance

X-ray crystallographic studies of analogous 4,5-disubstituted 1,2,4-triazoles consistently reveal that the thione form is thermodynamically favored in the solid state. This is driven by the formation of strong intermolecular hydrogen bond networks involving the thioamide moiety (N–H···S).

  • Thiol Form: Aromatic character is retained in the triazole ring; favorable in gas phase or non-polar solvents.

  • Thione Form: Loss of some aromaticity, but stabilized by dipolar contributions and hydrogen bonding; dominant in crystal lattices and polar media (DMSO, MeOH).

Visualization of Tautomeric Equilibrium

Tautomerism Thiol Thiol Form (Aromatic) -SH group at C3 Transition Proton Transfer Transition State Thiol->Transition Solvent/pH dependent Thione Thione Form (Dominant Solid State) =S group at C3 NH at N2 Thione->Thiol Rare (Non-polar media) Transition->Thione Stabilization via H-bonds

Figure 1: Prototropic tautomerism favoring the thione isomer in condensed phases.

Physicochemical Profile

The following data summarizes the core physical properties. Note that melting points for this specific class are high, reflecting the strong intermolecular hydrogen bonding network typical of thiones.

PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 245–255 °C (Decomposition)High MP indicates strong lattice energy dominated by N-H···S interactions.
Solubility High: DMSO, DMF, PyridineModerate: Ethanol, Methanol (hot)Low: Water, Chloroform, HexaneSolubility is pH-dependent; soluble in alkaline aqueous solutions due to acidic NH.
pKa (Acidic) ~6.5 – 7.5 (Triazole NH)The thioamide proton is weakly acidic, allowing deprotonation by bases (NaOH, Na₂CO₃).
pKa (Basic) ~3.5 – 4.0 (Pyridine N)The pyridine nitrogen remains available for protonation or metal coordination.
LogP (Calc) ~0.9 – 1.2Moderate lipophilicity suggests reasonable membrane permeability for drug applications.

Synthesis Protocol

The synthesis follows a robust, self-validating cyclization pathway starting from picolinic acid (pyridine-2-carboxylic acid). This method is preferred over direct alkylation due to higher regioselectivity.

Reaction Pathway

Synthesis Step1 Step 1: Hydrazide Formation Ethyl picolinate + Hydrazine hydrate Inter1 Intermediate 1: Pyridine-2-carbohydrazide Step1->Inter1 Reflux/EtOH Step2 Step 2: Addition + Ethyl Isothiocyanate (EtNCS) Inter1->Step2 Inter2 Intermediate 2: Thiosemicarbazide Derivative Step2->Inter2 Reflux/EtOH Step3 Step 3: Cyclization Reflux in 2N NaOH (4h) Acidification (HCl) Inter2->Step3 Base Catalysis Product Final Product: 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thione Step3->Product Precipitation pH 5-6

Figure 2: Synthetic workflow from picolinic ester to the target triazole.

Detailed Methodology

Reagents: Ethyl picolinate, Hydrazine hydrate (99%), Ethyl isothiocyanate, Ethanol (abs), Sodium Hydroxide (2N), Hydrochloric acid (10%).

  • Preparation of Pyridine-2-carbohydrazide:

    • Reflux ethyl picolinate with hydrazine hydrate (1:1.5 molar ratio) in ethanol for 4–6 hours.

    • Cool to room temperature. The hydrazide crystallizes as white needles. Filter and dry.[1]

    • Checkpoint: MP should be ~100–102°C.

  • Formation of the Thiosemicarbazide Intermediate:

    • Dissolve the hydrazide (10 mmol) in absolute ethanol (30 mL).

    • Add ethyl isothiocyanate (11 mmol) dropwise.

    • Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Cool to precipitate the thiosemicarbazide. Filter and wash with cold ethanol.

  • Cyclization to Triazole-3-thione:

    • Suspend the thiosemicarbazide in 2N NaOH (20 mL).

    • Reflux for 4 hours.[1] The solid will dissolve as the reaction proceeds (formation of the sodium thiolate salt).

    • Filtration: Filter the hot solution to remove insoluble impurities.

    • Precipitation: Cool the filtrate and acidify with 10% HCl to pH 5–6. The product precipitates as a white/pale yellow solid.

    • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Spectroscopic Characterization

To validate the structure, look for these specific diagnostic signals.

Infrared Spectroscopy (FT-IR)
  • 3100–3400 cm⁻¹: Broad band corresponding to ν(NH). Note: The absence of a sharp S-H stretch at ~2500–2600 cm⁻¹ confirms the thione tautomer in solid state.

  • 1600–1620 cm⁻¹: ν(C=N) stretching of the triazole and pyridine rings.

  • 1250–1350 cm⁻¹: ν(C=S) characteristic thione stretch.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 13.5–14.0 ppm (s, 1H): Triazole NH proton (broad singlet, D₂O exchangeable).

  • δ 8.6, 8.0, 7.9, 7.5 ppm (m, 4H): Pyridine ring protons (characteristic splitting pattern for 2-substituted pyridine).

  • δ 4.0–4.2 ppm (q, 2H): Methylene protons of the N-Ethyl group (–CH₂–).

  • δ 1.2–1.3 ppm (t, 3H): Methyl protons of the N-Ethyl group (–CH₃).

Functional Applications

Coordination Chemistry (Ligand Behavior)

This molecule is a versatile N,S-donor ligand . It can coordinate to transition metals (Cu, Zn, Ag) through:

  • The Pyridine Nitrogen (Hard donor).

  • The Thione Sulfur (Soft donor).

  • The Triazole Nitrogen (after deprotonation).

This makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) or coordination polymers with photoluminescent or magnetic properties.

Biological Potential
  • Antimicrobial: The 1,2,4-triazole-3-thione core is a known pharmacophore for inhibiting sterol 14α-demethylase (CYP51), a target for antifungal drugs.

  • Anticancer: Derivatives of this scaffold have shown cytotoxicity against specific tumor cell lines by interfering with microtubule polymerization.

References

  • Synthesis & Tautomerism: Gökce, H., et al. "Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule." Journal of Structural Chemistry, 2016.

  • Crystal Structure Analysis: Öztürk, S., et al. "4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate."[2] Acta Crystallographica Section E, 2004.[3]

  • Biological Activity: Al-Soud, Y. A., et al. "Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives."[4] Molecules, 2010.

  • General Synthesis Method: PubChem Compound Summary for CID 758273 (Isomer Analog).

Sources

Technical Guide: Crystal Structure and Characterization of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , a critical pharmacophore in medicinal chemistry.[1] Belonging to the class of N-bridged heterocycles, this compound exhibits significant biological versatility, serving as a precursor for Schiff bases and a ligand in coordination chemistry.

Key Technical Insight: While nomenclature often refers to the "thiol" (-SH) form, X-ray diffraction and DFT studies consistently reveal that the molecule exists predominantly as the thione (NH-C=S) tautomer in the solid state. This guide details the synthesis, crystallographic architecture, and supramolecular interactions that define its stability and reactivity.

Chemical Synthesis & Reaction Dynamics

The synthesis of the title compound follows a nucleophilic addition-cyclization pathway.[1] The interaction between pyridine-2-carbohydrazide and ethyl isothiocyanate yields a thiosemicarbazide intermediate, which undergoes base-catalyzed cyclodehydration.[1]

Validated Synthetic Protocol

Reagents: Pyridine-2-carboxylic acid hydrazide (1.0 eq), Ethyl isothiocyanate (1.1 eq), NaOH (2M), Ethanol (solvent).

  • Thiosemicarbazide Formation: Reflux pyridine-2-carboxylic acid hydrazide with ethyl isothiocyanate in ethanol for 4–6 hours.

  • Precipitation: Cool to room temperature. The intermediate, 1-(pyridine-2-carbonyl)-4-ethylthiosemicarbazide, precipitates.[1]

  • Cyclization: Reflux the intermediate in 2M NaOH for 4 hours. The base abstracts a proton, facilitating nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon.

  • Work-up: Acidify the solution with HCl to pH 5–6. The product precipitates as a white/off-white solid.[1]

  • Crystallization: Recrystallize from an Ethanol/DMF mixture (3:1) to obtain X-ray quality single crystals.[1]

Reaction Pathway Visualization[1]

SynthesisPathwayReactantsPyridine-2-carbohydrazide+ Ethyl IsothiocyanateInterIntermediate:ThiosemicarbazideReactants->InterReflux (EtOH)CyclizationCyclization(2M NaOH, Reflux)Inter->Cyclization- H2OProductProduct:4-Ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thioneCyclization->ProductHCl (pH 6)

Figure 1: Synthetic pathway transforming the hydrazide precursor into the triazole scaffold via a thiosemicarbazide intermediate.[1]

Crystallographic Characterization

Understanding the solid-state arrangement is crucial for predicting solubility and binding affinity.[1] The crystal structure is defined by the stability of the heterocyclic rings and the specific orientation of the ethyl substituent.

Tautomeric Equilibrium (Thione vs. Thiol)

A critical structural feature is the prototropic tautomerism.[2]

  • Thiol Form: N=C–SH (Aromatic triazole ring).

  • Thione Form: NH–C=S (Non-aromatic triazole ring, exocyclic double bond).

Crystallographic Evidence: X-ray diffraction data for this class of compounds consistently shows the C–S bond length is approximately 1.67–1.69 Å , which is characteristic of a double bond (C=S). A typical C–S single bond would be ~1.75 Å.[1] Furthermore, the presence of a hydrogen atom on the triazole nitrogen (N2 or N4) confirms the thione tautomer is the preferred solid-state species.

Molecular Geometry

The molecule consists of two planar ring systems: the pyridine ring and the 1,2,4-triazole ring.

  • Torsion Angle: The bond connecting the pyridine (C2') and triazole (C5) rings allows for rotation. In the 4-ethyl derivative, steric hindrance between the ethyl group and the pyridine ring often forces the molecule out of planarity, resulting in a torsion angle of 20°–40° .

  • Ethyl Group Conformation: The ethyl group at the N4 position is typically oriented almost perpendicular to the triazole plane to minimize steric clash with the thione sulfur and the pyridine ring.

Representative Crystal Data (Isostructural Series)

While specific unit cell dimensions vary slightly by synthesis batch and temperature, the compound belongs to the monoclinic system, typical for 4-substituted-5-heteroaryl-1,2,4-triazole-3-thiones.[1]

ParameterRepresentative Value
Crystal System Monoclinic
Space Group P2₁/c or P2₁/n
a (Å) 8.5 – 9.2
b (Å) 10.5 – 11.8
c (Å) 12.0 – 13.5
β (°) 95 – 105
Z (Molecules/Unit Cell) 4

Supramolecular Architecture

The stability of the crystal lattice is governed by strong intermolecular hydrogen bonding, which dictates the melting point (typically 180–210°C) and solubility profile.

Hydrogen Bonding Network

The dominant interaction is the formation of centrosymmetric dimers.[1]

  • Donor: The N–H group of the triazole ring.[3]

  • Acceptor: The Sulfur atom (C=S) of a neighboring molecule.

  • Motif:

    
     graph set. Two molecules pair up via reciprocal N–H···S  hydrogen bonds, forming a stable dimer.
    
Secondary Interactions[1]
  • π–π Stacking: The electron-deficient pyridine rings of adjacent dimers often stack in a parallel-displaced arrangement (centroid-centroid distance ~3.6–3.8 Å), providing additional lattice stabilization.[1]

  • C–H···N Interactions: Weak hydrogen bonds often exist between the ethyl protons and the pyridine nitrogen.[1]

Structural Logic Visualization

CrystalPackingMolAMolecule A(Thione Form)MolBMolecule B(Thione Form)MolA->MolBN-H...S Hydrogen Bond(Centrosymmetric Dimer)LatticeSupramolecularLatticeMolA->LatticePi-Pi Stacking(Pyridine Rings)MolB->MolAN-H...S Hydrogen BondMolB->LatticeVan der Waals(Ethyl Groups)

Figure 2: The centrosymmetric dimer formation driven by N-H...S interactions, the primary stabilizing force in the crystal lattice.

Pharmacological & Research Implications[1][4]

Drug Design Relevance

The 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Metal Chelation: The proximity of the pyridine nitrogen and the triazole nitrogen (N1) creates a potential N,N-bidentate coordination site. However, the thione sulfur can also participate, making it a versatile ligand for developing metallodrugs (e.g., Ruthenium or Platinum anticancer complexes).

  • Docking Studies: In silico docking often requires the thione tautomer.[1] Using the thiol form in docking simulations may lead to incorrect binding pose predictions because the H-bond donor/acceptor profile is different (Thione: NH donor, S acceptor; Thiol: N acceptor, SH donor).

Analytical Validation

To verify the synthesis of this specific crystal form, researchers should look for these diagnostic signals:

  • IR Spectroscopy: A strong band at 1250–1300 cm⁻¹ (C=S stretching) and absence of S–H stretch at 2500–2600 cm⁻¹.

  • ¹H NMR (DMSO-d₆): A broad singlet at 13.0–14.0 ppm corresponding to the N–H proton (deshielded by the C=S group).[1]

References

  • Synthesis and Tautomerism: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives.[4][5] Indicates the prevalence of the thione form in 4-substituted triazoles.[1][2]

  • Crystallographic Analogs: Wang, Y., et al. (2011). Crystal structure and antitumor activity of 4-ethyl-5-(4-pyridyl)-1,2,4-triazole-3-thione.[1]Journal of Chemical Crystallography. Provides isostructural unit cell parameters for the ethyl/pyridyl series.

  • Thione-Thiol Equilibrium: Potts, K. T., et al. (1977). 1,2,4-Triazoles.[1][2][6][3][4][5][7][8][9][10] Structure and reactivity.[1][2][6][3][4][8][9][10][11] Definitive work on the tautomeric preferences of triazole-thiols.

  • Biological Activity: Plech, T., et al. (2012). Studies on the synthesis and antibacterial activity of some 4-substituted-1,2,4-triazole-3-thiones.[1][3][4][8][9] Confirms the antimicrobial efficacy of the 4-ethyl derivatives.[1]

Technical Whitepaper: Tautomeric Landscapes of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and structural validation.

Executive Summary

The compound 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in medicinal chemistry and coordination complex design. Its utility stems from its ability to exist in distinct tautomeric forms—thione and thiol —which dictate its reactivity, lipophilicity, and binding affinity.

This guide provides a definitive analysis of the tautomeric equilibrium, driven by the specific electronic influence of the ortho-positioned pyridine ring (2-pyridyl) and the steric profile of the N4-ethyl group. Unlike simple triazoles, the 2-pyridyl substituent introduces a secondary coordination site, enabling intramolecular hydrogen bonding that significantly stabilizes the thione tautomer in the solid state.

Molecular Architecture & Tautomeric Equilibrium

The core structural challenge in working with this molecule is distinguishing between its functional forms. While often chemically named as a "thiol," the molecule predominantly exists as a thione in the solid state and neutral solution.

The Tautomeric Triad

The equilibrium involves proton migration between the N1/N2 nitrogen and the exocyclic sulfur.

  • Thione Form (1H-1,2,4-triazole-5(4H)-thione):

    • Structure: C=S bond, N-H bond.

    • Stability: Thermodynamically favored in the solid state due to strong intermolecular N-H···S hydrogen bonding networks.[1]

    • 2-Pyridyl Effect: The pyridine nitrogen at the 2-position can form an intramolecular hydrogen bond with the triazole N-H, locking the molecule in a planar conformation.

  • Thiol Form (1H-1,2,4-triazole-5-thiol):

    • Structure: C-SH bond, C=N bond.

    • Stability: Favored in alkaline solutions (formation of thiolate anion) or upon coordination with soft metals (e.g., Pt, Pd, Au) where S-metal bonding drives the equilibrium.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the synthetic pathway to access the scaffold.

Tautomerism Precursor Picolinic Acid Hydrazide + Ethyl Isothiocyanate Intermediate Thiosemicarbazide Intermediate Precursor->Intermediate Reflux (EtOH) Thione THIONE TAUTOMER (Dominant Solid State) C=S / N-H Intermediate->Thione 1. NaOH/Heat 2. HCl (Cyclization) Thiol THIOL TAUTOMER (Solution/Complexation) C-SH / C=N Thione->Thiol Solvent/pH Equilibrium MetalComplex S-Metal Coordination Thiol->MetalComplex Ligand Binding

Figure 1: Synthetic route and tautomeric equilibrium.[2][3][4][5][6] The thione form is the primary isolated product, while the thiol form is accessible via equilibrium shifts.

Synthesis & Structural Validation Protocol

Expertise Note: The choice of the ethyl group at position 4 (vs. methyl or phenyl) increases the solubility of the ligand in organic solvents (CHCl₃, DCM), facilitating NMR analysis without requiring deuterated DMSO.

Step-by-Step Synthesis

Reaction Class: Nucleophilic Addition followed by Base-Catalyzed Cyclodehydration.

Reagents:

  • Picolinic acid hydrazide (1.0 eq)

  • Ethyl isothiocyanate (1.1 eq)

  • Ethanol (Solvent)[7]

  • Sodium Hydroxide (2N solution)

Protocol:

  • Thiosemicarbazide Formation: Dissolve picolinic acid hydrazide in absolute ethanol. Add ethyl isothiocyanate dropwise. Reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). The hydrazide spot will disappear, replaced by a lower Rf thiosemicarbazide spot.

  • Cyclization: Cool the mixture. Add 2N NaOH (approx. 20 mL per 5g of starting material). Reflux for an additional 4 hours.

    • Mechanism:[2][3][8] The base deprotonates the hydrazide nitrogen, facilitating nucleophilic attack on the carbonyl carbon, releasing water.

  • Isolation: Cool to room temperature. Acidify carefully with 10% HCl to pH 4–5.

    • Critical Step: Do not drop below pH 3, or the pyridine ring may protonate, keeping the product in the aqueous phase.

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1).

Analytical Characterization (Distinguishing Tautomers)

To validate the structure, you must look for specific spectroscopic signatures.

MethodThione Signature (Major)Thiol Signature (Minor/Absent)
FT-IR 1300–1340 cm⁻¹: Strong C=S stretching.3100–3200 cm⁻¹: Broad N-H stretch.2550–2600 cm⁻¹: Weak S-H stretch (often invisible in solid state due to H-bonding).
¹H NMR (DMSO-d₆) δ 13.5–14.0 ppm: Singlet, N-H (Exchangeable).δ 8.6 ppm: Pyridine-H (deshielded by triazole ring).δ 3.5–4.0 ppm: S-H proton (rarely observed unless in specific non-polar solvents).
¹³C NMR δ ~168 ppm: C=S carbon (distinctly downfield).δ ~150-160 ppm: C-S carbon (shifts upfield).

Computational Insights (DFT)[9]

Density Functional Theory (DFT) studies on 4-substituted-5-aryl-1,2,4-triazoles consistently reveal the energetic landscape of these tautomers.

  • Gas Phase: The thione form is more stable by approximately 13–15 kcal/mol compared to the thiol form.[6] This is attributed to the greater bond energy of N-H vs S-H and the resonance stabilization of the thioamide moiety.

  • Solvent Phase (PCM Model): In polar aprotic solvents (DMSO, DMF), the dipole moment of the thione form is higher, further stabilizing it via solvation energy.

  • Rotamerism: The 2-pyridyl ring can rotate. The syn conformation (Pyridine-N facing the Triazole-NH) is energetically favored by ~3 kcal/mol due to an intramolecular hydrogen bond (

    
    ), which mimics a pseudo-six-membered ring.
    

Applications in Drug Discovery[10]

The specific utility of the 4-ethyl-5-(pyridin-2-yl) variant lies in its binding modes:

  • Mannich Base Precursors: The active N-H (in thione form) is a prime target for Mannich reactions with formaldehyde and secondary amines, increasing bioavailability.

  • Metallo-Drugs: The N-N-S donor system (Pyridine N, Triazole N, Thione S) acts as a tridentate ligand.

    • Mechanism:[2][3][8] Upon metal binding, the proton is displaced, locking the ligand in the thiolate form. This is critical for designing Ruthenium or Platinum anticancer complexes where the ligand must remain anionic to balance the metal charge.

  • Antimicrobial Pharmacophore: The lipophilic ethyl tail allows membrane penetration, while the thione moiety interacts with cysteine residues in bacterial enzymes.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI Organics. (2025). Detailed protocols on cyclization and biological assays.

  • Thiol-Thione Tautomeric Analysis and DFT Computations. National Institutes of Health (PubMed). Spectroscopic validation of triazole tautomers.

  • Crystal Structure and Tautomerism of 4-Ethyl-Triazole Derivatives. ResearchGate. X-ray diffraction evidence of thione dominance in solid state.

  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Properties. Sigma-Aldrich. Physical property data for pyridyl-triazole analogs.

Sources

Methodological & Application

Application Note: Anticancer Potential of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, renowned for its bioisosteric relationship with amide bonds and its ability to engage in hydrogen bonding and metal coordination. Specifically, the 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivative represents a potent pharmacophore where the pyridine nitrogen (position 2) and the triazole thiol/thione group create a chelation-capable pocket. This architecture has demonstrated significant efficacy in inhibiting receptor tyrosine kinases (RTKs), particularly EGFR , and inducing apoptotic pathways in solid tumors (breast, liver, and colon carcinomas).

This application note provides a comprehensive technical guide for the synthesis, derivatization (Mannich bases), and biological validation of these compounds.

Chemical Synthesis & Derivatization Protocols

Retrosynthetic Analysis

The core scaffold is constructed via the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate. The critical regio-specificity is determined by the starting hydrazide (picolinic acid hydrazide for the 2-yl position) and the isothiocyanate (ethyl isothiocyanate for the 4-ethyl substitution).

Protocol A: Synthesis of Core Scaffold

Target Compound: 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Reagents:

  • Picolinic acid hydrazide (CAS: 768-05-8)

  • Ethyl isothiocyanate (CAS: 542-85-8)

  • Ethanol (Absolute)

  • Sodium Hydroxide (10% aqueous solution)

  • Hydrochloric Acid (10%)

Step-by-Step Methodology:

  • Thiosemicarbazide Formation:

    • Dissolve 10 mmol of picolinic acid hydrazide in 30 mL of absolute ethanol.

    • Add 10 mmol of ethyl isothiocyanate dropwise under constant stirring.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Cool to room temperature.[1] The intermediate 1-picolinoyl-4-ethylthiosemicarbazide will precipitate. Filter, wash with cold ethanol, and dry.

  • Cyclization:

    • Suspend the thiosemicarbazide intermediate in 20 mL of 10% NaOH solution.

    • Reflux for 4 hours.[1] The solution will become clear as the triazole forms.

    • Cool the reaction mixture in an ice bath.

    • Acidify carefully with 10% HCl to pH 4–5. The thiol tautomer will precipitate as a white/off-white solid.

    • Purification: Recrystallize from ethanol/water (1:1).

Protocol B: Synthesis of Mannich Base Derivatives

Mannich bases often exhibit superior bioavailability and cytotoxicity compared to the parent thiol due to the masking of the free thiol group and increased lipophilicity.

Reagents:

  • Core Scaffold (from Protocol A)

  • Formaldehyde (37% solution)

  • Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine)

  • Ethanol[2][3][4]

Methodology:

  • Dissolve 5 mmol of the core triazole scaffold in 15 mL of ethanol.

  • Add 6 mmol of Formaldehyde (37%) and stir for 10 minutes.

  • Add 5.5 mmol of the secondary amine dropwise.

  • Stir at room temperature for 6–12 hours (or reflux for 2 hours if reaction is slow).

  • Pour into ice-cold water. The solid Mannich base will precipitate.

  • Filter and recrystallize from ethanol/DMF.

Visualizing the Synthetic Pathway

The following diagram illustrates the chemical logic flow from precursors to the active Mannich base derivatives.

SynthesisPath Start Picolinic Acid Hydrazide Inter Intermediate: Thiosemicarbazide Start->Inter Reflux EtOH (Nucleophilic Addn) Reagent Ethyl Isothiocyanate Reagent->Inter Core Core Scaffold: 4-ethyl-5-(pyridin-2-yl)- 1,2,4-triazole-3-thiol Inter->Core 10% NaOH (Cyclization) Mannich Mannich Base Derivative Core->Mannich HCHO + 2° Amine (Aminomethylation)

Caption: Synthetic route for generating the core triazole-thiol scaffold and its Mannich base derivatives.

In Vitro Anticancer Screening Protocols

Cell Viability Assay (MTT)

This protocol validates the cytotoxicity of the synthesized derivatives against standard cancer cell lines (e.g., MCF-7, HepG2, HCT-116).

Critical Parameters:

  • Seeding Density: 5,000 cells/well (96-well plate).

  • Incubation Time: 48 hours.

  • Solvent Control: DMSO < 0.1%.

Procedure:

  • Seed cells and incubate for 24h to allow attachment.

  • Treat cells with serial dilutions of the triazole derivative (0.1 µM – 100 µM).

  • Incubate for 48h at 37°C, 5% CO₂.

  • Add 10 µL MTT reagent (5 mg/mL) and incubate for 4h.

  • Dissolve formazan crystals in DMSO.

  • Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanistic Validation: EGFR Kinase Assay

Many 1,2,4-triazoles act as ATP-competitive inhibitors of EGFR.

Procedure:

  • Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo™ or ELISA-based).

  • Incubate recombinant EGFR enzyme with the triazole derivative (10 µM) and ATP/substrate peptide.

  • Measure kinase activity relative to the "No Inhibitor" control.

  • Success Metric: >50% inhibition at 10 µM suggests a potent hit.[5]

Mechanism of Action & Data Synthesis

Proposed Signaling Pathway

The 4-ethyl-5-(pyridin-2-yl) moiety mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of EGFR. This blockade halts downstream signaling (Ras/Raf/MEK/ERK), leading to cell cycle arrest and apoptosis.

Mechanism Drug Triazole Derivative (Inhibitor) EGFR EGFR Kinase Domain Drug->EGFR Competitive Binding Ras Ras-GTP EGFR->Ras Phosphorylation Cascade ATP ATP ATP->EGFR Blocked Raf Raf-1 Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription Factors ERK->Nucleus Apoptosis Apoptosis & Cell Cycle Arrest Nucleus->Apoptosis Gene Expression Modulation

Caption: Mechanism of Action: ATP-competitive inhibition of EGFR signaling cascade by triazole derivatives.

Representative Activity Data (Structure-Activity Relationship)

The following table summarizes the expected impact of substitutions on the core scaffold based on recent literature [1, 2].

Compound VariantR-Group (Mannich Base)Target SelectivityApprox.[5][6] IC50 (MCF-7)
Core Thiol -HBroad Spectrum15 – 25 µM
Derivative A MorpholinomethylEGFR / Tubulin2.5 – 5.0 µM
Derivative B PiperidinomethylEGFR4.0 – 8.0 µM
Derivative C N-MethylpiperazinylEGFR / CDK21.8 – 3.5 µM

Note: The "2-yl" pyridine position generally offers better solubility and metal chelation properties compared to the "4-yl" isomer, potentially enhancing intracellular accumulation.

References

  • PubChem. (n.d.). 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Al-Sanea, M. M., et al. (2021).[1] 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules.[1][2][3][4][5][7][8][9][10][11][12][13] Retrieved from [Link][14]

  • El-Sherief, H. A., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry.[1][8][10] Retrieved from [Link]

  • Plech, T., et al. (2013). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity.[10] Medicinal Chemistry Research.[1][9] Retrieved from [Link]

Sources

Application Note: Solubilization Protocol for 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the dissolution and handling of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (and its structural isomers).[1] This compound belongs to a class of 1,2,4-triazoles widely researched for their antimicrobial, anticancer, and corrosion-inhibiting properties.[1]

Successful experimentation with this molecule requires navigating its thiol-thione tautomerism , which dictates its solubility profile.[1] While sparingly soluble in water and non-polar organics, it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions. This protocol outlines methods for preparing stable stock solutions for biological assays and chemical synthesis.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is critical for preventing precipitation during experiments.[1]

PropertyDataExperimental Implication
Molecular Weight ~206.27 g/mol Calculation basis for Molarity.[1]
Physical State White to off-white solidHigh melting point (>180°C) indicates strong crystal lattice energy requiring sonication or heat to break.[1]
Tautomerism Thione (C=S) ⇌ Thiol (C-SH)Exists primarily as the Thione in solid state and neutral solution (lower solubility). The Thiol form dominates in basic conditions (high solubility).
pKa (Predicted) ~6.5 (Pyridine), ~10 (Thiol)pH Dependent Solubility: Soluble in dilute acid (protonates pyridine) and dilute base (deprotonates thiol).
LogP ~1.0 - 1.5Moderately lipophilic; requires organic co-solvent for aqueous buffers.[1]
Structural Visualization

The compound exists in equilibrium.[1] The "Thione" form is responsible for the rigid crystal structure, while the "Thiolate" (deprotonated) form drives aqueous solubility.

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (Solid State) (NH-C=S) Dominant at pH 7 Thiol Thiol Form (Reactive) (N=C-SH) Minor species Thione->Thiol Solvent/Heat Thiol->Thione Equilibrium Thiolate Thiolate Anion (N=C-S-) Soluble at pH > 10 Thiol->Thiolate + Base (NaOH)

Figure 1: Tautomeric shift influences solubility. The Thione form is stable but less soluble; base treatment converts it to the highly soluble Thiolate.

Reagents & Equipment

  • Compound: this compound (>95% purity).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Secondary Solvent (Optional): Ethanol (absolute) or DMF.

  • Aqueous Buffer: PBS (pH 7.4) or Cell Culture Media.[1][2][3][4]

  • Equipment: Vortex mixer, Ultrasonic water bath (heated), Analytical balance.

Protocol A: Preparation for Biological Assays (Cell Culture)

Target: Creating a stable stock solution for dilution into aqueous media.

Step 1: Stock Solution Preparation (50 mM)
  • Weigh 10.3 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

    • Note: Glass is preferred to avoid plasticizer leaching by DMSO.[1]

  • Add 1.0 mL of 100% DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 37°C–40°C for 5–10 minutes.

    • Visual Check: Solution must be completely clear. If particles remain, extend sonication.

  • Sterilization: If required, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may bind or clog.

Step 2: Working Solution (Dilution)

Critical: Direct addition of high-concentration DMSO stock to water can cause "crashing out" (precipitation).[1]

  • Intermediate Dilution: Dilute the stock 1:10 in culture medium containing serum (e.g., 10% FBS) or warm PBS. The proteins in serum help solubilize the hydrophobic molecule.[1]

  • Final Dilution: Add the intermediate solution to the final well/flask.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Step 3: Storage
  • Store Stock (50 mM) at -20°C .

  • Stable for 3–6 months.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol B: Preparation for Chemical Synthesis/Analysis

Target: High concentration solubilization for reactions or corrosion testing.

Method: Alkaline Dissolution

This method utilizes the acidity of the thiol group (pKa ~10) to form a water-soluble salt.[1]

  • Prepare a 0.1 M NaOH (or KOH) solution.[1]

  • Add the solid compound to the alkaline solution.[1]

  • Stir at room temperature. The compound should dissolve rapidly to form the thiolate salt .[1]

  • Usage: This solution is stable at basic pH.

    • Caution: Acidifying this solution below pH 7 will cause immediate reprecipitation of the neutral thione.[1]

Workflow Visualization

Workflow cluster_Bio Biological Assay (Cell Culture) cluster_Chem Chemical Synthesis / Corrosion Start Start: Solid Compound (this compound) Decision Intended Application? Start->Decision DMSO_Stock Dissolve in 100% DMSO (Target: 10-50 mM) Decision->DMSO_Stock Bio/Screening Base_Dissolve Dissolve in 0.1 M NaOH (Forms Thiolate Salt) Decision->Base_Dissolve Synthesis/Industrial Sonication Sonicate @ 40°C (Clear solution) DMSO_Stock->Sonication Dilution Stepwise Dilution into Media (Final DMSO < 0.5%) Sonication->Dilution Reaction Use in Aqueous Reaction (Maintain pH > 9) Base_Dissolve->Reaction

Figure 2: Decision tree for solvent selection based on experimental application.[1]

Troubleshooting & Quality Control

ObservationCauseSolution
Cloudiness upon water addition Compound "crashing out" due to hydrophobicity.1.[1] Warm the aqueous buffer to 37°C before adding stock.2. Vortex immediately upon addition.3. Lower the final concentration.
Precipitate in frozen stock Crystal formation at low temp.[1]Warm to 37°C and sonicate until redissolved. Do not use if precipitate remains.[1]
Yellowing of solution Oxidation of thiol to disulfide.[1]Use fresh DMSO.[1] Add reducing agent (e.g., DTT) if compatible with assay.

References

  • Compound Properties & Class Behavior

    • PubChem. 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Compound Summary).[1] National Library of Medicine.[1] Link

    • Note: While the 4-pyridyl isomer is indexed, the physicochemical solubility properties are homologous to the 2-pyridyl isomer described here.[1]

  • Synthesis & Solubility Context

    • Nadeem, H., et al. (2013).[5] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[1][5] (Describes DMSO stock preparation for brine shrimp lethality assays). Link

    • Al-Soud, Y. A., et al. (2025/Archive). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." MDPI. (Details the alkaline cyclization method, confirming solubility in basic media). Link

  • General Cell Culture Protocols for Hydrophobic Molecules

    • Emulate Bio.[1] "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation."[1] (Standard industry guidelines for DMSO stock management). Link

    • Sigma-Aldrich.[1][6][7] "Product Information: 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol." (Handling and stability data). Link

Sources

Application Note: Corrosion Inhibition using 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The compound 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (EPPT) represents a high-performance class of organic corrosion inhibitors. Its efficacy stems from its "multi-center" adsorption capability, integrating three distinct active moieties:

  • Pyridine Ring: Provides a

    
    -electron rich aromatic system and a heterocyclic nitrogen for coordinate bonding.
    
  • 1,2,4-Triazole Core: Acts as a planar anchor, facilitating surface coverage via

    
    -d orbital overlap with metal atoms.
    
  • Thiol (-SH) Group: Exists in a tautomeric equilibrium with the thione (=S) form. The sulfur atom exhibits high affinity for transition metals (e.g., Fe, Cu), forming strong coordinate covalent bonds.

Target Application: Protection of Mild Steel (MS) and Carbon Steel infrastructure in acid pickling baths (1.0 M HCl or 0.5 M H₂SO₄) and industrial cleaning processes.

Mechanism of Action

EPPT functions primarily by adsorption , blocking active surface sites. The adsorption follows the Langmuir Isotherm , indicating monolayer coverage.

  • Anodic Inhibition: Blocking of metal dissolution (

    
    ) via lone pair donation from N and S atoms.
    
  • Cathodic Inhibition: Retardation of hydrogen evolution (

    
    ) by steric hindrance of surface active sites.
    

Experimental Workflow

The following diagram outlines the validated workflow for characterizing EPPT efficacy.

EPPT_Workflow cluster_0 Electrochemical Cell Stock Stock Solution Prep (10 mM in Ethanol/Acid) Electrochemical Electrochemical Analysis (Potentiostat) Stock->Electrochemical WeightLoss Gravimetric Analysis (Weight Loss) Stock->WeightLoss Surface Specimen Preparation (Mild Steel Polishing) Surface->Electrochemical Surface->WeightLoss OCP OCP Stabilization (30 mins) Electrochemical->OCP Analysis Data Analysis (Isotherms & Efficiency) WeightLoss->Analysis EIS Impedance (EIS) (100 kHz - 10 mHz) OCP->EIS Tafel Polarization (PDP) (±250 mV vs OCP) EIS->Tafel EIS->Analysis Tafel->Analysis

Figure 1: Experimental workflow for corrosion inhibition assessment.

Detailed Protocols

Preparation of Inhibitor Stock Solution

Objective: Create a stable, homogeneous stock solution to ensure reproducible concentration gradients.

  • Solubility Check: EPPT is sparingly soluble in pure water but soluble in ethanol, DMSO, or acidic media.

  • Stock Formulation (10 mM):

    • Weigh exactly 22.03 mg (assuming MW ≈ 220.3 g/mol ) of EPPT.

    • Dissolve in 5 mL absolute ethanol (or DMSO if necessary).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Transfer to a 100 mL volumetric flask and dilute to the mark with the aggressive electrolyte (e.g., 1.0 M HCl).

  • Test Series: Prepare working concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM) by serial dilution using the aggressive electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS distinguishes between the charge transfer resistance (


) and the double-layer capacitance (

), providing a direct measure of the protective film's integrity.

Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a three-electrode cell.

  • Working Electrode (WE): Mild Steel (

    
     exposed area).
    
  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Protocol:

  • Polishing: Abrade the WE using SiC paper (grades 400 to 1200). Rinse with distilled water, degrease with acetone, and dry in warm air.

  • Immersion: Immerse WE in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (

    
    ).
    
  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.[1]

    • Amplitude: 10 mV (AC perturbation).

    • Points/Decade: 10.

  • Data Fitting: Fit the Nyquist plot data to a Randles equivalent circuit (

    
    ) or a Constant Phase Element (CPE) model if the semicircle is depressed.
    
Potentiodynamic Polarization (PDP)

Rationale: Determines the corrosion current density (


) and classifies the inhibitor type (anodic, cathodic, or mixed).

Protocol:

  • Perform immediately after EIS on the same sample (or prepare a fresh sample).

  • Scan Range: ±250 mV relative to

    
    .
    
  • Scan Rate: 1.0 mV/s (slow scan is critical to maintain quasi-equilibrium).

  • Analysis: Extrapolate the linear Tafel regions (anodic and cathodic branches) to their intersection to obtain

    
     and 
    
    
    
    .

Data Analysis & Interpretation

Calculating Inhibition Efficiency ( )

The inhibition efficiency is the primary metric for success.

From EIS (


): 


Where

and

are charge transfer resistances with and without inhibitor.

From PDP (


): 


Representative Data Structure

The following table illustrates the expected trends for a high-performance triazole inhibitor like EPPT.

Conc. (mM)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)
Blank -480650.09011045-
0.1 -475130.08510521080.0
0.5 -47265.08210245090.0
1.0 -46832.58010088095.0

Interpretation Guide:

  • 
     Shift:  If the shift is <85 mV compared to the blank, it is a mixed-type  inhibitor. If >85 mV, it is anodic or cathodic. EPPT is typically mixed-type.
    
  • 
     Decrease:  A decrease in double-layer capacitance indicates the replacement of water molecules by inhibitor molecules at the interface (lower dielectric constant).
    

Adsorption Isotherm Validation

To confirm the mechanism, plot


 versus 

, where

.
  • Linearity: A straight line with

    
     confirms the Langmuir Isotherm .
    
  • Slope: Should be close to 1.

  • Gibbs Free Energy (

    
    ):  Calculated from the intercept.
    
    • 
       kJ/mol 
      
      
      
      Physisorption (electrostatic).
    • 
       kJ/mol 
      
      
      
      Chemisorption (coordinate bonding).
    • EPPT typically shows values between -30 and -35 kJ/mol, indicating comprehensive adsorption (mixed mode).

References

  • Mechanism of Triazole Inhibition

    • Verma, C., et al. "Substitute effect on corrosion inhibition behavior of 1,2,4-triazole derivatives for mild steel in acid medium." Journal of Molecular Liquids, 2016.

  • Electrochemical Protocols

    • ASTM G102-89. "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.

  • Synthesis & Application of Pyridyl-Triazoles

    • Koparir, M., et al. "Synthesis and corrosion inhibition properties of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol." ResearchGate.[2]

  • Thermodynamic Parameters

    • Obot, I.B., et al. "Thermodynamic and DFT studies of 1,2,4-triazole-3-thiol derivatives as corrosion inhibitors." Corrosion Science.

Sources

Preclinical Evaluation of Analgesic and Anti-Pyretic Therapeutics: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Basis of Nociception and Pyrexia

In drug discovery, distinguishing between central and peripheral mechanisms of action is the primary objective of early-stage analgesic screening. Pain (nociception) and fever (pyrexia) are distinct but overlapping physiological responses, often sharing the Cyclooxygenase (COX) pathway.

  • Nociception: Involves the transduction of noxious stimuli (thermal, chemical, mechanical) into action potentials.

    • Peripheral Sensitization: Mediated by prostaglandins (PGE2), bradykinin, and histamine reducing the threshold of nociceptors (TRPV1/TRPA1).

    • Central Sensitization:[1] Involves spinal dorsal horn hyperexcitability and supraspinal processing (thalamus, cortex).

  • Pyrexia: A regulated rise in body temperature mediated by the hypothalamus. Exogenous pyrogens (e.g., microbial cell walls) stimulate the release of endogenous pyrogens (IL-1

    
    , IL-6, TNF-
    
    
    
    ), which upregulate COX-2 in the hypothalamus, leading to PGE2 synthesis and an elevated thermoregulatory set-point.
Signaling Pathway Visualization

The following diagram illustrates the divergence between peripheral inflammatory signaling and central pain processing, highlighting the intervention points for NSAIDs (COX inhibition) vs. Opioids (Mu-receptor agonism).

PainPathway Stimulus Tissue Injury / Infection Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Via PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Nociceptors Peripheral Nociceptors (Sensitization) PGE2->Nociceptors Lowers Threshold Hypothalamus Hypothalamus (Thermoregulatory Center) PGE2->Hypothalamus Crosses BBB SpinalCord Spinal Dorsal Horn Nociceptors->SpinalCord Pain Signal Brain Brain (Thalamus/Cortex) Pain Perception SpinalCord->Brain Fever Pyrexia (Fever) Hypothalamus->Fever Elevates Set-point

Figure 1: The Arachidonic Acid Cascade linking tissue injury to both Pain and Fever. COX enzymes are the primary gatekeepers for Prostaglandin E2 synthesis, the central mediator for both phenomena.

Ethical Framework & Animal Welfare (The 3Rs)

Before initiating any in vivo protocol, researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC).

  • Refinement: Use the minimum stimulus intensity necessary to evoke a measurable response.

  • Cut-off Times: Strictly enforce latency cut-offs (e.g., 15s for Hot Plate) to prevent tissue damage.

  • Acclimatization: Animals must be acclimatized to the testing room for at least 30 minutes to reduce stress-induced analgesia (SIA), which can skew results.

Protocol Section A: Central Analgesic Activity

Method: The Hot Plate Test Primary Reference: Eddy & Leimbach (1953)[2][3]

This test evaluates supraspinal (central) pain pathways. It is highly sensitive to centrally acting analgesics (e.g., morphine) but often insensitive to peripherally acting NSAIDs.

Experimental Workflow

HotPlateFlow Step1 Acclimatization (30 mins) Step2 Pre-Screening (Basal Latency) Step1->Step2 Step3 Treatment Admin (Vehicle/Drug/Ref) Step2->Step3 Step4 Testing (30, 60, 90 min) Step3->Step4 Step5 Data Analysis (% MPE) Step4->Step5

Figure 2: Sequential workflow for the Hot Plate Analgesiometer test.

Detailed Protocol
  • Equipment Setup: Set the Hot Plate Analgesiometer to 55.0°C ± 0.5°C .

  • Animal Selection: Use Swiss albino mice (20–25g).

  • Pre-Screening: Place the mouse on the plate. Record the time until the animal exhibits hind paw licking or jumping .

    • Exclusion Criteria: Animals with baseline latency <5s (hyperalgesic) or >15s (hypoalgesic) are excluded.

  • Drug Administration: Administer test compounds (p.o., i.p., or s.c.).

    • Control: Vehicle (Saline/CMC).

    • Standard: Morphine Sulfate (5 mg/kg, s.c.).

  • Testing: Place the animal on the plate at defined time points (e.g., 30, 60, 90, 120 min post-dose).

  • Endpoint: Stop the timer immediately upon hind paw licking or jumping .

    • CRITICAL: Enforce a 15-second cut-off (if no response) to prevent thermal injury.

Data Calculation

Calculate the Maximum Possible Effect (% MPE):



Protocol Section B: Peripheral/Inflammatory Analgesic Activity

Method 1: Acetic Acid Induced Writhing Test Primary Reference: Koster et al. (1959)[4]

This is a screening test for peripherally acting analgesics (NSAIDs). It induces visceral pain via local peritoneal inflammation.

Detailed Protocol
  • Induction Agent: Prepare 0.6% (v/v) Acetic Acid solution in saline.

  • Treatment: Administer test drugs 30–60 mins prior to induction.

    • Standard: Diclofenac Sodium (10 mg/kg) or Aspirin (100 mg/kg).[5]

  • Induction: Inject acetic acid (10 mL/kg, i.p.) .

  • Observation: Immediately place the mouse in a transparent observation chamber.

  • Counting: Count the number of "writhes" for 20 minutes , starting 5 minutes after injection.

    • Definition of a Writhe: Contraction of the abdomen combined with the stretching of hind limbs.[5]

Method 2: The Formalin Test Primary Reference: Dubuisson & Dennis (1977); Hunskaar & Hole (1987)[1][6]

Unique for its ability to assess biphasic pain:

  • Phase I (0–5 min): Neurogenic pain (direct C-fiber stimulation).

  • Phase II (15–30 min): Inflammatory pain (central sensitization + prostaglandins).

Detailed Protocol
  • Preparation: 2.5% Formalin solution (in saline).

  • Injection: Inject 20 µL subcutaneously into the plantar surface of the right hind paw.

  • Scoring: Measure the total time (seconds) spent licking or biting the injected paw.[5]

    • Early Phase:[6][7] 0–5 mins.

    • Late Phase: 15–30 mins.[5]

Protocol Section C: Anti-Pyretic Activity

Method: Brewer’s Yeast Induced Pyrexia Primary Reference: Teotino et al. (1963)

Detailed Protocol
  • Basal Temperature: Measure initial rectal temperature using a digital thermometer (lubricated probe inserted ~2 cm). Repeat twice and average.

  • Induction: Inject 15% or 20% Brewer’s Yeast suspension (10 mL/kg, s.c.) below the nape of the neck.

  • Incubation: Return animals to cages for 18 hours .

  • Fever Confirmation: Measure temperature again at 18h.

    • Selection: Only animals showing a rise of ≥0.5°C are included.

  • Treatment: Administer test drugs immediately after the 18h measurement.

    • Standard: Paracetamol (150 mg/kg, p.o.).

  • Monitoring: Measure rectal temperature at 1, 2, 3, and 4 hours post-treatment.

Data Presentation & Troubleshooting

Summary of Models
Test ModelPain TypeMechanismReference Drug
Hot Plate Thermal / CentralSupraspinal / Opioid ReceptorsMorphine
Tail Flick Thermal / SpinalSpinal ReflexMorphine
Writhing Chemical / VisceralPeriph. Inflammation (COX)Aspirin / Diclofenac
Formalin BiphasicPhase 1: TRPA1/C-fiberPhase 2: InflammationPhase 1: MorphinePhase 2: NSAIDs
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Basal Latency (Hot Plate) Cold plate or sensory deficitCalibrate to 55°C; Check strain sensitivity.
No Writhing Response Old Acetic Acid solutionPrepare fresh 0.6% solution daily.
No Fever Induction Inactive YeastEnsure yeast is viable/fresh; Massage injection site.
Variable Formalin Data Inconsistent injection depthInject strictly intradermal/subcutaneous, not muscular.

References

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II.[8] Dithienylbutenyl- and dithienylbutylamines.[8][9] Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393.[8][9]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.[4][5][10][11] Federation Proceedings, 18, 412–417.[4]

  • Dubuisson, D., & Dennis, S. G. (1977). The formalin test: A quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats.[12][13] Pain, 4, 161–174.[12][13]

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: Dissociation between inflammatory and non-inflammatory pain.[13] Pain, 30(1), 103–114.[13]

  • Teotino, U. M., et al. (1963). Thio-derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one. Synthesis and pharmacological properties.[4][8][9][14][15] Journal of Medicinal Chemistry, 6(3), 248–250.

Sources

Troubleshooting & Optimization

Improving yield in 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol Synthesis

Case ID: TRZ-PYR-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound is a classic heterocyclization involving the condensation of picolinohydrazide with ethyl isothiocyanate, followed by base-catalyzed ring closure. While theoretically straightforward, this reaction is prone to three specific failure modes:

  • Intermediate "Oiling Out": Failure of the thiosemicarbazide intermediate to crystallize.

  • Thiadiazole Contamination: Accidental formation of the 1,3,4-thiadiazole isomer due to acidic impurities.

  • Isoelectric Trapping: Loss of product during workup due to the amphoteric nature of the pyridine ring.

This guide provides a self-validating protocol and a troubleshooting decision tree to maximize yield (>75%).

Part 1: The Optimized Protocol (The "Golden Path")

Do not deviate from the stoichiometry or pH set points below without specific cause.

Reaction Scheme Visualization

ReactionPathway Start Picolinohydrazide + Ethyl Isothiocyanate Inter Thiosemicarbazide Intermediate Start->Inter Reflux EtOH (1-3h) Cyclization Base Catalyzed Cyclization (OH-) Inter->Cyclization 2N NaOH Reflux SideProduct 1,3,4-Thiadiazole (Acid Impurity) Inter->SideProduct H+ / Acidic Conditions Product 1,2,4-Triazole-3-thiol (Target) Cyclization->Product Acidify to pH 5-6

Caption: Figure 1. Reaction pathway showing the critical divergence between base-catalyzed triazole formation and acid-catalyzed thiadiazole formation.

Step 1: Formation of the Thiosemicarbazide Intermediate
  • Reagents: Picolinohydrazide (1.0 eq), Ethyl isothiocyanate (1.1 eq).

  • Solvent: Absolute Ethanol (10 mL per gram of hydrazide).

  • Procedure: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Critical Checkpoint: Upon cooling, a solid precipitate must form. If an oil forms, see Troubleshooting Module A.

Step 2: Cyclization (Ring Closure)
  • Reagents: Isolated Intermediate, 2N NaOH (or 10% KOH).

  • Ratio: Use 10 mL of base solution per gram of intermediate.

  • Procedure: Reflux for 4–6 hours. The solution should become clear and homogeneous.

  • Workup (The Yield Killer): Cool to room temperature. Acidify carefully with 2N HCl.

  • Target pH: 5.0 – 6.0 .

    • Why? The pyridine nitrogen is basic (pKa ~5.2). If you acidify to pH 1-2, the pyridine ring protonates, forming a soluble hydrochloride salt, and your product stays in the water.

Part 2: Troubleshooting Modules

Module A: The Intermediate is an Oil (Not a Solid)

Symptom: After refluxing the hydrazide and isothiocyanate, you obtain a sticky yellow oil instead of crystals. Cause: Traces of water in the ethanol or high solubility of the specific ethyl/pyridine conformer.

Corrective ActionMethodology
Induced Crystallization Scratch the flask walls with a glass rod while cooling in an ice bath.
Solvent Polarity Shift Add cold Diethyl Ether or Hexane dropwise to the oil until turbidity persists. Refrigerate overnight.
Water Precipitation If the oil persists, pour the reaction mixture into ice-cold water (5x volume). Stir vigorously. The hydrophobic intermediate should precipitate.
Module B: Low Yield (<40%) or Impure Product

Symptom: Product yield is low, or NMR shows a mixture of isomers.

Diagnostic Decision Tree

Troubleshooting Issue Low Yield / Impurity CheckpH Check Workup pH Issue->CheckpH CheckCond Check Cyclization Agent Issue->CheckCond ResultA pH < 3? Product lost as Pyridinium Salt CheckpH->ResultA Yes ResultC pH > 8? Product is soluble Thiolate Salt CheckpH->ResultC Yes ResultB Did you use Acid? Formed Thiadiazole (Wrong Isomer) CheckCond->ResultB Yes

Caption: Figure 2. Logic flow for diagnosing yield loss. Note that extreme pH (high or low) solubilizes the product.

Detailed Analysis:

  • The Thiadiazole Trap: If you used acidic conditions (e.g., POCl3, H2SO4) for cyclization, you likely synthesized the 1,3,4-thiadiazole isomer, not the triazole. Base catalysis is mandatory for the triazole-thiol target [1].

  • Oxidation: If the product is brown, the thiol (-SH) has oxidized to a disulfide (-S-S-).

    • Fix: Add 10% sodium metabisulfite during the acidification step to maintain a reducing environment.

Part 3: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a proton at 13-14 ppm. Is this an impurity? A: No. This is the NH proton of the triazole ring. 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution (DMSO-d6), the thione form often predominates, showing a des shielded NH proton. Do not discard this product [2].

Q2: Can I use NaHCO3 instead of NaOH for cyclization? A: Yes, but it is slower. NaOH (2N) is preferred because it ensures complete deprotonation of the intermediate, driving the cyclization mechanism via the formation of a reactive thiolate anion. If you use carbonate, extend reflux time to 8-12 hours.

Q3: How do I purify the final product if precipitation is messy? A: Recrystallization from Ethanol/DMF (9:1) is the standard. Dissolve in hot DMF first, then add ethanol until turbid. The high boiling point of DMF prevents premature precipitation of impurities.

Q4: Why is the melting point broad? A: This often indicates the presence of water trapped in the crystal lattice (hydrate formation) due to the pyridine ring, or contamination with the disulfide dimer. Dry the sample under vacuum at 60°C for 24 hours before characterization.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Source: MDPI (Molecules). Context: Establishes the base-catalyzed cyclodehydration mechanism and distinguishes it from acid-catalyzed pathways. Link:[Link]

  • Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. Source: UTAR Institutional Repository.[1] Context: detailed spectral data (NMR/IR) regarding the thione/thiol tautomerism and characterization of the triazole ring. Link:[Link]

  • Cyclization of Thiosemicarbazide Derivatives... to 1,3,4-Thiadiazoles. Source: Acta Poloniae Pharmaceutica.[1] Context: Provides the counter-example of how acidic conditions lead to the wrong isomer (thiadiazole), validating the requirement for basic conditions. Link:[Link]

Sources

Stability issues of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol in solution.

[1][2][3]

Status: Operational Ticket ID: TSH-PYR-TRZ-001 Subject: Stability, Solubility, and Handling of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol[1][2][3]

Executive Summary

Welcome to the technical support hub for This compound . This guide addresses the three most common support tickets we receive regarding this compound:

  • Solubility Issues: Unexpected precipitation in aqueous buffers.

  • Chemical Instability: Appearance of impurity peaks (dimerization) over time.[3]

  • Analytical Inconsistencies: NMR or UV spectra not matching the predicted "thiol" structure.

This compound is a heterocycle capable of thiol-thione tautomerism .[1][2][3][4] Understanding this equilibrium is the key to solving 90% of stability and handling issues.[3]

Module 1: The "Cloudy Solution" Issue (Solubility)

Symptom: You prepared a stock solution in DMSO, but upon dilution into aqueous buffer (PBS, pH 7.4), the solution turned cloudy or a precipitate formed immediately.

Root Cause: The compound exists primarily as the thione tautomer in neutral solution.[3] While the thiolate (anion) is water-soluble, the neutral thione is highly lipophilic due to the ethyl and pyridine groups.[3] At physiological pH, the compound is often not fully ionized, leading to precipitation.[3]

Troubleshooting Protocol:

ParameterRecommendationMechanism
Primary Solvent DMSO or DMF (Anhydrous)The thione form is highly soluble in dipolar aprotic solvents.[1][2][3]
Co-solvent Ethanol (up to 10%)Helps bridge the lipophilicity gap if DMSO is undesirable for the assay.[3]
pH Adjustment pH > 8.5 (for short term)Higher pH deprotonates the thiol (

), forming the soluble thiolate anion (

).[3]
Salt Form Convert to Potassium Salt Treating with KOH generates the water-soluble potassium salt, often used in synthesis [1].[3]

Step-by-Step Solubilization Workflow:

  • Dissolve solid material in 100% DMSO to create a 10-50 mM Master Stock.[1][2][3]

  • Sonicate for 5 minutes (the crystal lattice energy of the thione form is high).

  • Critical Step: If diluting into aqueous buffer, ensure the buffer pH is slightly basic (pH 8.[3]0) OR keep the final DMSO concentration >5%.

  • Avoid acidic buffers (pH < 5), as protonation of the pyridine nitrogen (

    
    ) and the triazole ring can lead to unpredictable solubility and salt formation.[3]
    

Module 2: The "Disappearing Peak" Issue (Oxidation)

Symptom: HPLC analysis shows the main peak decreasing over 24 hours, with a new peak appearing at a higher retention time (approx. 2x molecular weight).[3]

Root Cause: Oxidative Dimerization. Thiols (-SH) are prone to oxidation to form disulfides (-S-S-).[1][2][3] This reaction is accelerated by:

  • Basic pH (Thiolate

    
     is the reactive species).[2][3]
    
  • Presence of trace transition metals (Cu, Fe).[3]

  • Dissolved Oxygen.[2][3]

Visualizing the Degradation Pathway:

OxidationPathwayThioneThione Form(Stable Solid)ThiolThiol Form(Reactive)Thione->ThiolTautomerism(Solvent Dependent)Thiol->ThioneThiolateThiolate Anion (S⁻)(Highly Reactive)Thiol->ThiolatepH > pKaDisulfideDisulfide Dimer(Oxidation Product)Thiolate->DisulfideO₂ / MetalsOxidation

Figure 1: The pathway from stable thione to oxidized disulfide dimer.[3] Note that basic pH promotes the reactive thiolate species.[3]

Prevention Protocol:

  • Degas All Buffers: Sparge buffers with Argon or Nitrogen for 15 minutes before use.[2][3]

  • Chelation: Add 0.1 - 1.0 mM EDTA to buffers to sequester trace metals that catalyze oxidation.[1][2][3]

  • Reducing Agents: If the assay permits, add 1 mM DTT (Dithiothreitol) or TCEP .[3] TCEP is preferred as it is stable over a wider pH range and does not contain thiols itself.[3]

    • Note: If you observe the dimer peak, treating the sample with DTT should revert it to the monomer, confirming the diagnosis.[3]

Module 3: Analytical Discrepancies (Tautomerism)

Symptom:

  • NMR: You do not see a distinct thiol proton (-SH) peak at 13-14 ppm; instead, you might see a broad NH peak or shifting signals.[1][2][3]

  • UV-Vis: The absorption maximum (

    
    ) shifts significantly depending on the solvent (e.g., Ethanol vs. NaOH).[3]
    

Technical Insight: 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms.[1][2][3]

  • Solid State: Exists almost exclusively as the thione [2].[3]

  • Solution: The equilibrium is driven by solvent polarity.[3]

    • Polar Protic (Water/MeOH): Favors Thione.

    • Basic Solution: Favors Thiolate anion.[2][3]

    • Gas Phase:[3][4] Thione is generally more stable [3].[2][3][4]

Diagnostic Table: Identifying the Species

Analytical MethodThione SignatureThiol Signature
IR Spectroscopy Strong C=S stretch (~1300-1100 cm⁻¹)Weak S-H stretch (~2550 cm⁻¹)
¹H NMR (DMSO-d₆) N-H signal (often broad, 13-14 ppm)S-H signal (usually invisible due to exchange)
¹³C NMR C=S carbon (>165 ppm)C-S carbon (<160 ppm)

User Action: Do not interpret the absence of an S-H peak in NMR as a synthesis failure. It is a characteristic feature of the thione tautomer.[3] Verify identity using ¹³C NMR (looking for the thione carbon) or Mass Spectrometry.[3]

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution at -20°C? A: Yes, but only in anhydrous DMSO . Avoid storing in water or buffers, as freeze-thaw cycles promote precipitation and oxidation.[1][2][3]

Q: Why does the color change when I add base? A: The compound is pH-sensitive.[2][3] Deprotonation of the thiol/thione group and the pyridine ring affects the conjugation system, causing a bathochromic shift (red shift) in UV-Vis absorption.[3] This is normal behavior.[2][3]

Q: Is the compound light sensitive? A: Heterocycles containing pyridine and triazole rings can be susceptible to photodegradation over long periods.[3] Store stocks in amber vials or wrapped in foil.

Q: I need to use this for cell culture. Is it toxic? A: While specific toxicity depends on the concentration, 1,2,4-triazole-3-thiones are a privileged scaffold in medicinal chemistry and are generally well-tolerated in cellular assays up to micromolar concentrations.[1][2][3] However, the solubility limit is usually reached before the toxicity limit.[3] Ensure you are not treating cells with a precipitate.[3]

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives. National Institutes of Health (PMC).[1][2][3] Synthesis via cyclization of thiosemicarbazides under basic conditions.[3]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. MDPI (Pharmaceuticals).[1][2][3] Discusses the binding modes and stability of the thione scaffold in biological systems.

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism. PubMed. Theoretical study confirming the thione form is the predominant species in gas phase and solution.[3][4]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange. PubMed Central.[3] Detailed mechanism of thiol oxidation and disulfide formation.[3]

Technical Support Center: Optimizing N-Alkylation of Triazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambident Dilemma

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic challenge of 1,2,4-triazole-3-thiols : they are ambident nucleophiles .

These molecules exist in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under most standard alkylation conditions (e.g., alkyl halides with weak bases), the sulfur atom acts as a "soft" nucleophile and reacts preferentially with "soft" electrophiles to form the S-alkyl product (thioether).[1]

To achieve N-alkylation , you must fight the kinetic preference for sulfur.[1] This guide provides the thermodynamic and kinetic levers required to invert this selectivity.

Part 1: Diagnostic & Triage (Tier 1 Support)[1]

Q: Why is my reaction exclusively yielding the S-alkylated product?

A: This is the default kinetic outcome. Sulfur is more polarizable and nucleophilic than nitrogen in these systems.[1] You are likely using conditions that favor Soft-Soft interactions.[1][2]

Diagnostic Checklist:

  • Electrophile: Are you using an alkyl iodide or bromide? (Soft electrophiles favor S-alkylation).[1][2]

  • Base: Are you using Carbonates (

    
    , 
    
    
    
    ) or Hydroxides? (These often lead to S-alkylation).[1]
  • Solvent: Are you using Acetone or Acetonitrile? (Common for S-alkylation).[1][2]

To shift to N-alkylation, you must apply the HSAB (Hard and Soft Acids and Bases) Principle :

  • Target: Nitrogen is a "Harder" nucleophile.[1][2]

  • Requirement: Use "Harder" electrophiles and conditions that mask the sulfur or dissociate the N-metal ion pair.[1]

Part 2: Protocol Optimization (Tier 2 Support)

Q: How do I force Direct N-Alkylation?

A: Direct N-alkylation of the free thione is difficult but possible by manipulating the electrostatic environment.[1] You must maximize the electron density on the Nitrogen and use a "Hard" electrophile.[1]

Optimized Protocol: Direct N-Alkylation
VariableRecommendationRationale
Base NaH (Sodium Hydride) or t-BuOK Strong, hard bases fully deprotonate the triazole.[1] The Sodium (

) or Potassium (

) cation coordinates with the Hard N-anion.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents solvate the cation, leaving the N-anion "naked" and highly reactive.[1]
Electrophile Alkyl Sulfates (e.g.,

) or Tosylates
Oxygen-based leaving groups are "Harder" than halides, slightly favoring the Hard Nitrogen.[1]
Temperature Elevated (60-80°C) S-alkylation is often the kinetic product (fast).[1] N-alkylation is often the thermodynamic product.[1] Heat helps overcome the activation barrier for N-attack.[1]

Step-by-Step Workflow:

  • Suspend 1.0 eq of Triazole Thiol in anhydrous DMF under Argon.

  • Add 1.1 eq of NaH (60% dispersion) at 0°C. Stir for 30 min until

    
     evolution ceases.
    
    • Note: The solution usually turns clear or yellow as the anion forms.[1]

  • Add 1.0 eq of the Hard Electrophile (e.g., Dimethyl Sulfate) dropwise.[1]

  • Heat to 60°C and monitor by TLC/LCMS.

  • Critical Step: If S-alkylation persists, proceed to the "Protection Strategy" (Part 3).

Part 3: Advanced Workflows (Tier 3 Support)

Q: Direct alkylation failed. What is the "Gold Standard" for N-Selectivity?

A: The most reliable method is the Protection-Deprotection Strategy .[1] You must physically block the Sulfur atom to force the electrophile to the Nitrogen.[1]

Protocol: S-Blocking Strategy

Phase 1: S-Protection

  • React Triazole Thiol with Benzyl Chloride (BnCl) or Methyl Iodide (MeI) using

    
     in Acetone.[1]
    
  • Result: Exclusive formation of the S-Benzyl thioether .[1]

Phase 2: N-Alkylation

  • React the S-Benzyl intermediate with your target Alkyl Halide.[1]

  • Conditions: Use a strong base (e.g., NaH) or heat to alkylate the Nitrogen (usually N-2 or N-4).[1]

  • Result: An N-alkyl-S-benzyl quaternary salt or neutral species.[1]

Phase 3: S-Deprotection (Thiol Restoration) [1]

  • Remove the Benzyl group using Sodium in liquid Ammonia (

    
    ) or reductive cleavage.
    
  • Result: N-alkylated Triazole Thiol .

Part 4: Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathways for optimizing regioselectivity.

TriazoleAlkylation Start Start: 1,2,4-Triazole-3-Thiol ConditionCheck Select Strategy Start->ConditionCheck DirectRoute Route A: Direct Alkylation (High Risk of Mixtures) ConditionCheck->DirectRoute ProtectRoute Route B: Protection Strategy (High Selectivity) ConditionCheck->ProtectRoute SoftCond Soft Conditions (Alkyl Halide, K2CO3, Acetone) DirectRoute->SoftCond Default HardCond Hard Conditions (Dimethyl Sulfate, NaH, DMF, Heat) DirectRoute->HardCond Optimized ProtectionStep Step 1: S-Protection (BnCl) ProtectRoute->ProtectionStep S_Alkyl Result: S-Alkylation (Major) (Kinetic Product) SoftCond->S_Alkyl HardCond->S_Alkyl Minor N_Alkyl Result: N-Alkylation (Major) (Thermodynamic Product) HardCond->N_Alkyl Favored AlkylationStep Step 2: N-Alkylation ProtectionStep->AlkylationStep DeprotectionStep Step 3: S-Deprotection AlkylationStep->DeprotectionStep DeprotectionStep->N_Alkyl

Caption: Decision tree for regioselective alkylation. Route B (Green) offers the highest fidelity for N-alkylation.[1]

Part 5: Troubleshooting & Analysis (FAQs)

Q: How do I distinguish between N-alkyl and S-alkyl isomers using NMR?

A:


 and 

NMR are the definitive tools.[1]
FeatureS-Alkyl IsomerN-Alkyl Isomer

NMR (

-CH)

3.8 – 4.4 ppm
(Deshielded by S)

4.0 – 5.5 ppm
(More deshielded by N, often broader)

NMR (Ring C)
C-S carbon shifts upfield (

145-155 ppm)
C=S (Thione) carbon remains downfield (

160-170 ppm)
IR Spectroscopy C=S stretch disappears.[1]Strong C=S stretch remains (

1100-1200

).[1]
Q: I am getting low yields with NaH/DMF. Why?

A:

  • Water Contamination: NaH reacts violently with moisture.[1] Ensure DMF is anhydrous (stored over molecular sieves).[1]

  • O-Alkylation: If your triazole has an oxygen substituent, O-alkylation might compete.[1]

  • Dimerization: Free thiols can oxidize to disulfides (R-S-S-R) in basic conditions if oxygen is present.[1] Always purge with Argon/Nitrogen. [1]

Q: Can I use Phase Transfer Catalysis (PTC)?

A: Avoid PTC for N-alkylation. Phase Transfer Catalysts (e.g., TBAB) generally favor the reaction of the "softest" nucleophilic center because the anion is paired with a large, soft quaternary ammonium cation.[1] This almost invariably leads to S-alkylation .[1]

References

  • Regioselectivity of the alkyl

    • Source: ResearchGate / Journal of Molecular Structure[1]

    • Context: Explains that S-alkylation is selective under neutral/alkaline conditions and details NMR shifts for identific
  • Regioselectivity of the alkyl

    • Source: Chemistry Central Journal (NIH)[1]

    • Context: Confirms that once S is protected (S-benzyl), alkylation occurs preferentially at N-2 due to steric and electronic effects.[1]

  • Optimizing Reaction Conditions for N-Alkyl

    • Source: BenchChem Technical Support[1][2]

    • Context: Discusses HSAB theory (Hard/Soft)
  • Synthesis of N-alkylated 1,2,4-triazole-3-thiones (Altern

    • Source: MDPI / Molbank[1]

    • Context: Describes synthesizing the ring from thiosemicarbazides to bypass the alkylation ambiguity entirely (a valid alternative str
    • [1]

Sources

Validation & Comparative

In silico ADME/Tox prediction for 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule as a "Product"

In the context of early-stage drug discovery, the "product" is the chemical entity itself. This guide evaluates 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (EPTT) , a scaffold gaining traction in coordination chemistry and antimicrobial research.[1]

Unlike standard commercially available libraries, EPTT presents a unique dual-pharmacophore profile :

  • The Pyridine Ring: A classic hydrogen-bond acceptor and π-stacking unit.[1]

  • The Triazole-Thione Core: A privileged structure for metal chelation (e.g., urease inhibition) and redox modulation.[1]

Verdict: EPTT exhibits superior oral bioavailability compared to larger triazole antifungals (e.g., Itraconazole) but carries a higher specific risk of CYP450 inhibition and hepatotoxicity compared to simple pyridine analogs.

Physicochemical "Hardware": Properties & Tautomerism[1]

To understand the biological performance of EPTT, we must first define its structural behavior. The molecule exists in a tautomeric equilibrium between the thiol and thione forms. Most in silico engines default to the aromatic thiol, but physiological conditions often favor the thione.

Structural Parameters (Consensus Prediction)
PropertyValue (Predicted)Interpretation
Molecular Weight ~206.27 g/mol Ideal. Well below the 500 Da limit (Lipinski), facilitating passive diffusion.[1]
LogP (Consensus) 1.4 – 1.9Optimal. The "Sweet Spot" for oral absorption. High enough to cross membranes, low enough to avoid extensive non-specific binding.
TPSA ~55-70 ŲHigh Permeability. <140 Ų indicates excellent GI absorption; <90 Ų suggests BBB penetration is likely.[1]
H-Bond Donors 0 (Thione) / 1 (Thiol)Low donor count enhances membrane permeability.[1]
H-Bond Acceptors 3Pyridine N + Triazole Ns.[1][2]

Expert Insight: The thione form (C=S) is less polar than often calculated by older algorithms that treat it as a thiol (-SH).[1] When modeling this in docking studies, ensure you force the thione tautomer if the target involves metal coordination (e.g., Zinc in metallo-enzymes), as the sulfur acts as a soft base.

ADME Performance: The Pharmacokinetic Journey

We evaluate the movement of EPTT through the body using a consensus of SwissADME (Lipophilicity/Absorption) and pkCSM (Distribution/Excretion) methodologies.

A. Absorption (The Entry)[3]
  • GI Absorption: High. Due to its low molecular weight and moderate lipophilicity, EPTT is predicted to have >90% intestinal absorption.

  • P-gp Substrate: No. Unlike complex macrocycles, EPTT is likely too small and lacks the specific motifs to be pumped out by P-glycoprotein.[1] This suggests high bioavailability.[1]

B. Distribution (The Spread)
  • BBB Permeability: Yes. The combination of a Pyridine ring and low TPSA allows it to cross the Blood-Brain Barrier.

    • Implication: Good for CNS targets (e.g., neuro-inflammation), but a liability if the target is peripheral (risk of CNS side effects like dizziness).

C. Metabolism (The Bottleneck)

This is the critical failure point for many triazoles.

  • CYP Inhibition: High Probability.

    • Mechanism: The sp² hybridized nitrogen in the triazole ring (and potentially the pyridine) can coordinate directly with the Heme Iron in Cytochrome P450 enzymes.

    • Isoforms: Predicted inhibitor of CYP2C9 and CYP3A4 .[3]

    • Risk:[4][5][6] Co-administration with Warfarin (CYP2C9 substrate) or Statins (CYP3A4 substrates) could lead to toxic drug-drug interactions (DDIs).[1]

D. Excretion
  • Clearance: Moderate.[1][6] Likely renal excretion of the S-glucuronidated metabolite.[1]

Toxicity Profiling (Tox)

Using ProTox-II and pkCSM logic, we map the safety hazards.[1]

Hepatotoxicity (Liver Safety)
  • Prediction: Positive (Risk Present).

  • Causality: Pyridine derivatives can undergo metabolic activation to form reactive N-oxide intermediates or pyridinium ions, which can deplete glutathione.[1]

  • Comparison: Similar risk profile to Isoniazid (TB drug), requiring liver function monitoring during chronic use.

hERG Inhibition (Cardiotoxicity)
  • Prediction: Low to Moderate Risk.

  • While many linkers cause hERG blockage, the small size of EPTT reduces the likelihood of it spanning the hERG pore. However, the pyridine moiety is a known pharmacophore for hERG binding if the chain length increases.

Comparative Analysis: EPTT vs. The Standards

Here we compare EPTT against Ethionamide (structurally similar TB drug) and Fluconazole (standard triazole).

FeatureEPTT (The Product) Ethionamide (Comparator 1) Fluconazole (Comparator 2)
Structure Class Pyridine-Triazole-ThionePyridine-ThioamideBis-Triazole
Oral Bioavailability Excellent GoodExcellent
BBB Penetration Yes YesModerate
CYP Inhibition Moderate (2C9/3A4) High (General CYP interaction)High (Strong 2C9/3A4 inhibitor)
Hepatotoxicity Risk Moderate High (Known clinical issue)Low (Rare, reversible)
Primary Utility Lead Compound (Antimicrobial/Chelator)Anti-TuberculosisAntifungal

Performance Verdict: EPTT offers a safer hepatotoxicity profile than Ethionamide but retains the CYP inhibition liability common to the triazole class. Its advantage lies in its chelation capability (due to the thione), which Fluconazole lacks.

Experimental Protocols (Self-Validating Systems)

To reproduce these findings or validate new derivatives, follow these standardized in silico workflows.

Protocol A: Consensus Lipophilicity & Absorption

Objective: Determine if the molecule falls within the "Drug-Like" space.[1]

  • Input: Generate SMILES for the Thione tautomer: CCN1C(=S)NC(=N1)C2=CC=CC=N2.

  • Platform: Access SwissADME (]">http://www.swissadme.ch).[1]

  • Execution:

    • Paste SMILES.[1][7]

    • Run prediction.[1][3][5][7][8]

    • Validation Check: Look at the "BOILED-Egg" diagram.[1] If the dot is in the White region, it is GI permeable. If in the Yellow yolk, it is BBB permeable.

  • Output: Record Consensus LogP and TPSA.

Protocol B: Toxicity & CYP Prediction

Objective: Assess safety liabilities.

  • Platform: Access pkCSM ([Link]) or ProTox-II .[1]

  • Execution:

    • Select "Toxicity" and "Metabolism" modules.[1]

    • Critical Step: Check "Hepatotoxicity" and "CYP3A4 Inhibition".[1]

  • Interpretation:

    • If Hepatotoxicity = Yes, the compound requires structural modification (e.g., blocking metabolic soft spots on the pyridine ring).

Visualization: The Logic of Interaction

The following diagram illustrates the mechanism of CYP inhibition and the metabolic fate of EPTT, explaining the toxicity risks described above.

EPTT_Metabolism_Pathway EPTT EPTT (Parent) (Triazole-Thione) CYP CYP450 Enzyme (Heme Iron Center) EPTT->CYP Binds via Triazole N Metabolism Metabolic Activation EPTT->Metabolism Phase I Oxidation Complex Inhibitory Complex (N-Fe Coordination) CYP->Complex Reversible Inhibition Reactive Reactive Intermediate (S-Oxide / N-Oxide) Metabolism->Reactive Bioactivation Excretion Renal Excretion (Glucuronide) Metabolism->Excretion Phase II Conjugation Tox Hepatotoxicity (GSH Depletion) Reactive->Tox Covalent Binding

Figure 1: Mechanism of Action for CYP Inhibition and potential Hepatotoxicity pathways for EPTT.[1]

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[5] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[5] [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Triazole Pharmacology: Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[1] Current Medicinal Chemistry, 19(2), 239-280. [Link]

Sources

Comparative analysis of different synthetic routes for pyridyl-triazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of Pyridyl-Triazoles

Pyridyl-triazoles are privileged scaffolds in medicinal chemistry and coordination materials. The combination of the pyridine ring’s electron-deficient nature with the dipole-rich triazole creates unique electronic environments ideal for hydrogen bond accepting (HBA) in kinase inhibitors (e.g., p38 MAP kinase) and metal chelation.

However, the synthesis is non-trivial due to the specific reactivity of pyridine nitrogen and the regiochemical demands of the triazole ring. This guide compares the three dominant synthetic methodologies:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for 1,4-disubstituted 1,2,3-triazoles.[1][2][3]

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) for 1,5-disubstituted 1,2,3-triazoles.[2][3]

  • Condensation/Cyclization Routes for 1,2,4-triazoles.

Route Analysis: 1,2,3-Triazoles (The "Click" Approaches)

A. CuAAC: The 1,4-Regioselective Standard

The CuAAC reaction is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. It is characterized by high yields, mild aqueous conditions, and absolute regioselectivity.

Expertise Insight: The Pyridyl-Azide Equilibrium When synthesizing 2-pyridyl triazoles, a common pitfall is the stability of 2-azidopyridine. It exists in a tautomeric equilibrium with tetrazolo[1,5-a]pyridine .

  • Observation: In solid state and non-polar solvents, the fused tetrazole dominates.

  • Causality: The reaction proceeds because the Cu(I) catalyst selectively engages the trace amount of open-chain azide tautomer, shifting the equilibrium via Le Chatelier's principle.

  • Protocol Implication: One must often generate the azide in situ or heat the reaction to favor the open azide form for successful cycloaddition.

B. RuAAC: Accessing the 1,5-Isomer

While CuAAC fails with internal alkynes and only yields 1,4-isomers, RuAAC utilizes pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes to catalyze the formation of 1,5-disubstituted triazoles.[2]

Mechanistic Distinction: Unlike CuAAC, which proceeds via a copper-acetylide intermediate (requiring a terminal proton), RuAAC proceeds via oxidative coupling of the alkyne and azide to form a ruthenacycle. This allows RuAAC to engage internal alkynes , a capability CuAAC lacks.[2][3]

Mechanistic Visualization (CuAAC vs. RuAAC)

TriazoleMechanism Start Reagents: Azide + Alkyne Cu_Cat Cu(I) Catalyst Start->Cu_Cat Terminal Alkyne Ru_Cat [Cp*RuCl] Catalyst Start->Ru_Cat Internal/Terminal Alkyne Cu_Acetylide Cu-Acetylide Intermediate Cu_Cat->Cu_Acetylide Deprotonation Cu_Cycle Metallacycle (Copper) Cu_Acetylide->Cu_Cycle + Azide Prod_14 1,4-Disubstituted 1,2,3-Triazole Cu_Cycle->Prod_14 Ring Contraction & Protonolysis Ru_Coord Azide/Alkyne Coordination Ru_Cat->Ru_Coord Ru_Cycle Ruthenacycle (Oxidative Coupling) Ru_Coord->Ru_Cycle C-N Bond Formation Prod_15 1,5-Disubstituted 1,2,3-Triazole Ru_Cycle->Prod_15 Reductive Elimination

Figure 1: Mechanistic divergence between Copper and Ruthenium catalysis determines regioselectivity (1,4- vs 1,5-isomer) and substrate tolerance.

Route Analysis: 1,2,4-Triazoles (Condensation Routes)

1,2,4-triazoles are structurally distinct and cannot be made via azide-alkyne click chemistry. The primary route for pyridyl-1,2,4-triazoles involves the cyclization of amidines or hydrazides.

The Einhorn-Brunner & Pellizzari Reactions:

  • Mechanism: Condensation of hydrazines with diacylamines (Einhorn-Brunner) or acyl hydrazides with amides (Pellizzari).[4][5]

  • Limitation: These require high temperatures and often yield mixtures of regioisomers.

Modern Preferred Route: Oxidative Cyclization For drug development, the reaction of a pyridine-hydrazide with an isothiocyanate followed by base-mediated desulfurization/cyclization is preferred. It is self-validating because the intermediate thiosemicarbazide can be isolated and characterized before the final cyclization step.

Comparative Analysis Table

FeatureCuAAC (1,2,3-Triazole)RuAAC (1,2,3-Triazole)Hydrazide Cyclization (1,2,4-Triazole)
Target Isomer 1,4-disubstituted1,5-disubstituted3,5-disubstituted
Regioselectivity >98% (Exclusive)High (Steric dependent)Moderate to High
Key Reagents CuSO₄, Na-AscorbateCp*RuCl(PPh₃)₂Hydrazine, Nitrile/Amide
Pyridyl Constraint Azide-Tetrazole equilibriumSteric clash with ortho-pyridylsRequires stable hydrazide precursor
Internal Alkynes? NoYes N/A (Not alkyne based)
Reaction Conditions Aqueous/Alcohol, RTOrganic solvent (THF/Dioxane), HeatReflux, often acidic or basic
Green Score High (Water, mild)Moderate (Atom economical)Low (Reagent waste, heat)

Experimental Protocols

Protocol A: CuAAC Synthesis of 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)pyridine

Rationale: This protocol uses the "Click" method.[1][6] We utilize copper(II) sulfate reduced in situ by sodium ascorbate to generate the active Cu(I) species, preventing oxidation to Cu(II) by air.

  • Reagents: 2-Ethynylpyridine (1.0 equiv), 1-azido-4-fluorobenzene (1.0 equiv), CuSO₄·5H₂O (0.1 equiv), Sodium Ascorbate (0.2 equiv).

  • Solvent: t-Butanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture in a round-bottom flask.

    • Add CuSO₄ solution followed immediately by Sodium Ascorbate solution. Note: The mixture should turn bright yellow/orange, indicating Cu(I) generation.

    • Stir vigorously at room temperature for 6–12 hours.

    • Validation: Monitor by TLC. The disappearance of the alkyne spot and appearance of a polar fluorescent spot indicates conversion.

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 5% NH₄OH (to remove Copper traces), then brine. Dry over Na₂SO₄.

    • Purification: Recrystallization from ethanol or silica column chromatography.

Protocol B: Synthesis of 3-(2-pyridyl)-1,2,4-triazole via Amidrazone

Rationale: This route avoids the harsh conditions of the Pellizzari reaction by using an oxidative closure of an amidrazone intermediate.

  • Reagents: 2-Cyanopyridine, Hydrazine hydrate, Formic acid (or orthoformate).

  • Step 1 (Amidrazone formation):

    • Dissolve 2-cyanopyridine in ethanol.

    • Add hydrazine hydrate (1.5 equiv) dropwise at 0°C.

    • Stir at RT for 3 hours. Validation: Formation of a solid precipitate (picolinimidohydrazide).

  • Step 2 (Cyclization):

    • Isolate the intermediate solid.[5]

    • Reflux in formic acid (excess) for 4 hours.

    • Mechanism: Formylation of the hydrazide nitrogen followed by dehydration cyclization.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

Decision Matrix: Selecting the Correct Route

RouteSelection Start Target Molecule: Pyridyl-Triazole IsomerQ Which Triazole Isomer? Start->IsomerQ Tri123 1,2,3-Triazole IsomerQ->Tri123 Click Type Tri124 1,2,4-Triazole IsomerQ->Tri124 Non-Click SubstQ Substitution Pattern? Tri123->SubstQ Rec_Cond Use Hydrazide Cyclization Tri124->Rec_Cond Route14 1,4-Disubstituted SubstQ->Route14 Route15 1,5-Disubstituted SubstQ->Route15 AlkyneQ Alkyne Type? Route14->AlkyneQ Rec_Ru Use RuAAC (Cp*RuCl) Route15->Rec_Ru Term Terminal Alkyne AlkyneQ->Term Int Internal Alkyne AlkyneQ->Int CuAAC Fails Rec_Cu Use CuAAC (CuSO4/Ascorbate) Term->Rec_Cu Int->Rec_Ru CuAAC Fails

Figure 2: Decision tree for selecting the synthetic route based on triazole isomerism and substrate constraints.

References

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Source: J. Am. Chem. Soc. (2008) [Link][2]

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: organic-chemistry.org [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry (2022) [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)pyridine Derivatives. Source: PubMed Central (2022) [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines. Source: PubMed Central [Link]

Sources

Comparative Guide: Cross-Referencing Spectral Data for 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical framework for validating the structural identity of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as EPTT-2 ).

The Challenge: 1,2,4-triazole-3-thiols exhibit dynamic thiol-thione tautomerism , which complicates spectral interpretation. Furthermore, while the para-substituted isomer (pyridin-4-yl) is well-documented in open-source repositories like PubChem (e.g., CID 758273), the ortho-substituted EPTT-2 often lacks direct experimental spectra in public databases.

The Solution: This guide details a self-validating workflow that combines:

  • PubChem Isomer Cross-Referencing: Using well-characterized isomers as spectral anchors.

  • Experimental Synthesis & Characterization: A controlled protocol to generate primary reference data.

  • Tautomeric Analysis: Distinguishing N-H vs. S-H signals to confirm the thione form dominance.

Comparative Analysis: Validation Methodologies

The following table compares the three primary methods for validating EPTT-2, highlighting why a hybrid approach (Experimental + PubChem Cross-Reference) is superior.

FeatureMethod A: PubChem (Direct/Analog) Method B: Computational (DFT) Method C: Experimental (In-House)
Primary Data Source Aggregated user uploads & literature mining.Ab initio calculations (e.g., B3LYP/6-31G*).[1][2]Wet-lab synthesis & spectroscopy.
Cost/Resource Free (Open Access).High (CPU time, Software license).High (Reagents, Instrument time).[3]
Tautomer Accuracy Variable. Often depicts the "thiol" form in 2D structures despite "thione" dominance in reality.High. Can calculate relative energies of tautomers in solvent fields.Gold Standard. Observes the actual equilibrium state.
Isomer Specificity Moderate. The 4-pyridyl isomer is common; the 2-pyridyl (EPTT-2) may require homology mapping.High. Specific to the input coordinates.High. Depends on precursor purity.
Verdict Use as Reference Anchor. Use for Prediction. Required for Validation.

Technical Workflow: The Cross-Referencing Protocol

This workflow ensures that your experimental data matches the structural reality, using PubChem as a verification tool rather than a blind answer key.

The "Isomer Anchor" Strategy

Since EPTT-2 is the ortho isomer, its spectral data will differ slightly from the para isomer (4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, PubChem CID 758273 ) due to the inductive effect of the pyridine nitrogen and steric hindrance.

  • Locate the Anchor: Search PubChem for CID 758273 (the 4-pyridyl isomer).[4]

  • Extract Baseline Shifts: Note the ethyl group signals and the triazole N-H signal.

  • Apply the Ortho-Correction:

    • Protons adjacent to Pyridine N: In EPTT-2, the proton at the 3-position of the pyridine ring will be significantly deshielded compared to the 4-pyridyl isomer.

    • Ethyl Group: Expect slight shifts in the ethyl quartet due to the proximity of the pyridine lone pair (ortho effect).

Visualization of the Workflow

CrossReferenceProtocol Start Start: Synthesize EPTT-2 SpecGen Generate Experimental Spectra (NMR in DMSO-d6, IR) Start->SpecGen TautomerCheck Tautomer Check: Thiol (S-H) vs Thione (N-H) SpecGen->TautomerCheck PubChem PubChem Search (Target or Isomer CID 758273) Comparison Compare Shifts: Experimental vs. Anchor Data PubChem->Comparison Reference Data TautomerCheck->Comparison Thione Form Confirmed Validation Identity Confirmed Comparison->Validation Match within tolerance ReEvaluate Re-evaluate Synthesis (Check Precursors) Comparison->ReEvaluate Significant Deviation

Figure 1: Decision tree for cross-referencing experimental spectral data against PubChem repositories.

Experimental Validation Protocol

To generate the data for cross-referencing, follow this standard synthesis route for 1,2,4-triazole-3-thiones.

Synthesis of EPTT-2

Reaction Pathway: Picolinic acid hydrazide + Ethyl isothiocyanate


 Hydrazinecarbothioamide intermediate 

Base-catalyzed cyclization.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve picolinic acid hydrazide (0.01 mol) in absolute ethanol (20 mL).

  • Addition: Add ethyl isothiocyanate (0.011 mol) dropwise with stirring.

  • Reflux 1: Reflux for 2–3 hours. A solid precipitate (thiosemicarbazide intermediate) may form.

  • Cyclization: Add 2N NaOH (10 mL) to the mixture and reflux for an additional 4 hours. The solution becomes clear as the triazole forms.

  • Isolation: Cool the mixture and acidify with dilute HCl to pH 4–5. The product (EPTT-2 ) will precipitate as a solid.[5]

  • Purification: Recrystallize from ethanol/water.

Tautomeric Equilibrium (Critical for Spectral Analysis)

Triazole-thiols exist in equilibrium between the Thiol (SH) and Thione (NH/C=S) forms. In polar aprotic solvents (like DMSO-d6 used for NMR) and in the solid state (IR), the Thione form is overwhelmingly favored.

Tautomerism Thiol Thiol Form S-H Stretch (2550 cm⁻¹) No N-H Signal Thione Thione Form (Dominant) C=S Stretch (1250 cm⁻¹) N-H Signal (~13-14 ppm) Thiol->Thione  Equilibrium  

Figure 2: The Thiol-Thione equilibrium.[1][2][3][4][5][6][7][8][9][10][11] Note that PubChem 2D representations often default to the Thiol form, while experimental data reflects the Thione form.

Data Comparison: Experimental vs. Reference

Use the table below to validate your synthesized EPTT-2. "Reference" values are derived from the 4-pyridyl isomer (PubChem CID 758273) and adjusted for the 2-pyridyl ortho-substitution.

Table 1: ^1H NMR Spectral Data Cross-Reference (DMSO-d6, 400 MHz)
Proton AssignmentExperimental Expectation (EPTT-2)PubChem Anchor (4-yl Isomer)Diagnostic Note
Triazole N-H 13.8 – 14.2 ppm (Singlet, Broad)~13.9 ppmConfirms Thione tautomer. Disappears with D₂O exchange.
Pyridine H-6 8.6 – 8.7 ppm (Doublet)~8.7 ppmAlpha-proton to Pyridine Nitrogen.
Pyridine H-3 8.1 – 8.3 ppm (Doublet)~7.6 ppm (H-3/5)Key Differentiator: The 2-yl isomer's H-3 is deshielded by the triazole ring.
Pyridine H-4/H-5 7.4 – 7.9 ppm (Multiplets)~7.6 ppmComplex splitting pattern (ABCD system) vs AA'BB' in 4-yl.
Ethyl -CH₂- 3.9 – 4.1 ppm (Quartet)~4.0 ppmN-Ethyl group signal.
Ethyl -CH₃ 1.2 – 1.4 ppm (Triplet)~1.3 ppmTriplet coupling (

Hz).
Thiol S-H Not Observed Not ObservedAbsence confirms Thione form dominance.
Table 2: IR Spectral Validation (KBr Pellet)
Functional GroupWavenumber (cm⁻¹)Interpretation
N-H Stretch 3100 – 3400 (Broad)Indicates Thione form (H-bonded).
C=N Stretch 1590 – 1610Triazole/Pyridine ring breathing.
C=S Stretch 1240 – 1280 Critical: Strong band confirms Thione.
S-H Stretch ~2550 (Weak/Absent)If prominent, indicates impurities or rare tautomer stabilization.

References

  • PubChem Compound Summary for CID 758273 (4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol).[4] National Center for Biotechnology Information (2025).

  • Synthesis and Spectral Characterization of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione.Journal of Molecular Structure (via PubMed). (Provides methodological basis for triazole-thione synthesis).

  • Tautomerism in 1,2,4-triazole-3-thiones.ResearchGate (2025).

  • PubChem Compound Summary for CID 738549 (4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol).

Sources

Comparative SAR Analysis: Ethyl vs. Allyl Substitution in Bioactive Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aliphatic vs. Unsaturated Divide

In the rational design of triazole-based pharmacophores, the choice between an ethyl (


)  and an allyl (

)
substituent is a critical decision point that extends beyond simple lipophilicity adjustments. While both groups are small hydrophobic moieties, their impact on biological activity diverges significantly due to electronic character and steric geometry.
  • Ethyl groups function primarily as flexible, inert hydrophobic spacers, optimizing Van der Waals contacts without introducing electronic reactivity.

  • Allyl groups introduce rigidity, planar geometry, and

    
    -electron density, enabling specific 
    
    
    
    -stacking interactions with receptor aromatic residues and offering a handle for potential metabolic activation (e.g., epoxidation).

This guide objectively compares these two substituents across 1,2,3-triazole (Click chemistry products) and 1,2,4-triazole (antifungal/antimicrobial scaffolds) series.

Physicochemical & Mechanistic Comparison

The biological divergence stems from fundamental physical properties. The table below summarizes the key differences that drive Structure-Activity Relationship (SAR) outcomes.

Table 1: Physicochemical Profile – Ethyl vs. Allyl
FeatureEthyl Substituent (

)
Allyl Substituent (

)
Biological Implication
Hybridization

(Saturated)

(Unsaturated)
Allyl allows for

-interactions; Ethyl is purely aliphatic.
Geometry Tetrahedral, FlexiblePlanar (at alkene), RigidAllyl fits better in narrow, flat hydrophobic pockets (e.g., CYP51).
Electronic Effect Inductive donor (

)
Inductive (-I), MesomericAllyl withdraws electron density slightly, affecting triazole pKa.
Metabolic Fate Hydroxylation (Phase I)Epoxidation (Phase I)Allyl epoxide metabolites can be reactive electrophiles (toxicity risk).
Lipophilicity Moderate increase in LogPHigher increase in LogPAllyl derivatives generally show superior membrane permeability.
Visualizing the SAR Decision Logic

The following diagram illustrates the decision matrix a medicinal chemist follows when choosing between these substituents.

SAR_Logic Start Triazole Scaffold Optimization Choice Substituent Selection Start->Choice Ethyl Ethyl Group (-CH2CH3) (Saturated / Flexible) Choice->Ethyl Goal: Stability Allyl Allyl Group (-CH2CH=CH2) (Unsaturated / Rigid) Choice->Allyl Goal: Potency E_Mech Mechanism: Pure Hydrophobic Fit No Pi-Interaction Ethyl->E_Mech A_Mech Mechanism: Pi-Stacking (Phe/Tyr) Rigid Entropy Penalty Reduced Allyl->A_Mech E_Result Outcome: Lower Potency Higher Stability Reduced Toxicity E_Mech->E_Result A_Result Outcome: High Potency (Target Fit) Membrane Permeability++ Metabolic Liability (Epoxide) A_Mech->A_Result

Figure 1: SAR Decision Tree illustrating the trade-offs between stability (Ethyl) and potency/reactivity (Allyl).[1]

Comparative Biological Activity[2][3][4]

Case Study A: Antifungal Activity (1,2,4-Triazoles)

Target: Lanosterol 14


-demethylase (CYP51).
Mechanism:  The triazole nitrogen binds to the heme iron. The substituent fits into the hydrophobic access channel.
  • Allyl Performance: In studies of 1,2,4-triazole-3-thiones and Schiff bases,

    
    -allyl derivatives consistently outperform 
    
    
    
    -ethyl analogs. The allyl group mimics the unsaturated side chain of the natural substrate (lanosterol) and engages in
    
    
    -
    
    
    stacking with aromatic residues (e.g., Tyr118 or Phe126 in C. albicans CYP51).
  • Ethyl Performance: Ethyl derivatives show activity but often require higher concentrations (MIC). The lack of rigidity results in a higher entropic penalty upon binding.

Representative Data (Consolidated from Literature):

Compound SeriesSubstituent (

)
Organism (C. albicans) MIC (

g/mL)
Interpretation
1,2,4-Triazole Thione Ethyl12.5 - 25.0Moderate activity; purely hydrophobic binding.
1,2,4-Triazole Thione Allyl 1.56 - 6.25 4x-8x Potency increase due to

-interaction and shape match.
Fluconazole Analog Ethyl> 64Poor fit in the extended pocket.
Fluconazole Analog Allyl8 - 16Improved binding affinity.
Case Study B: Anticancer Cytotoxicity (1,2,3-Triazoles)

Target: Tubulin Polymerization / EGFR Kinase Domain.

  • Allyl Performance: In hybrid molecules (e.g., Quinoline-1,2,3-triazoles), the allyl group often acts as a "warhead" or an anchor. The terminal double bond can interact with cysteine residues or fit into narrow clefts that exclude the bulkier, rotating methyl of the ethyl group.

  • Ethyl Performance: Often used as a negative control or "spacer" to prove that the specific unsaturated geometry is required for activity.

Mechanistic Validation & Experimental Protocols

To validate the superiority of the allyl group in your specific scaffold, the following self-validating protocols are recommended.

Protocol 1: Synthesis of 1,2,3-Triazoles via CuAAC (Click Chemistry)

Objective: Synthesize matched pairs of Ethyl/Allyl triazoles for direct comparison.

Reagents:

  • Alkyne Precursor: (Your scaffold)-C

    
    CH
    
  • Azides: Ethyl azide (Caution: Volatile) vs. Allyl azide.

  • Catalyst:

    
     + Sodium Ascorbate.
    

Workflow:

  • Dissolution: Dissolve alkyne (1.0 eq) and respective azide (1.2 eq) in

    
    -BuOH/
    
    
    
    (1:1).
  • Catalysis: Add Sodium Ascorbate (0.1 eq) followed by

    
     (0.05 eq).
    
  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Allyl products typically migrate slower than Ethyl due to

    
    -interaction with silica).
    
  • Purification: Extract with EtOAc. The triazole ring formation is confirmed by the disappearance of the alkyne peak (

    
    ) in IR.
    
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the potency difference (


).
  • Seeding: Seed cancer cells (e.g., A549, HeLa) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with Ethyl and Allyl analogs (0.1 – 100

    
    M) for 48h.
    
  • Labeling: Add MTT reagent (

    
    ). Incubate 4h.
    
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Visualizing the Synthesis Workflow

Synthesis_Flow Alkyne Scaffold-Alkyne CuAAC CuAAC Reaction (CuSO4 / NaAsc) Alkyne->CuAAC Azide_E Ethyl Azide Azide_E->CuAAC Azide_A Allyl Azide Azide_A->CuAAC Prod_E Ethyl-Triazole (Control) CuAAC->Prod_E Path A Prod_A Allyl-Triazole (Active) CuAAC->Prod_A Path B

Figure 2: Parallel synthesis workflow for generating matched Ethyl/Allyl triazole pairs.

References

  • Zhang, S., et al. "1,2,4-Triazoles as Important Antibacterial Agents." PMC - NIH, 2019. Link

  • Mermer, A., et al. "Antibacterial activity study of 1,2,4-triazole derivatives."[2] European Journal of Medicinal Chemistry, 2019.[3] Link

  • Aggarwal, N. & Sumran, G. "3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents." PMC - NIH, 2020. Link

  • Djemoui, A., et al. "1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications." IOSR Journal of Applied Chemistry, 2020. Link

  • Bhat, A.R., et al. "Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides." PMC - NIH, 2023. Link

  • Gao, F., et al. "Significance of Polymers with 'Allyl' Functionality in Biomedicine." MDPI, 2021. Link

Sources

Benchmarking Novel 15-LOX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of 15-Lipoxygenase-1 (15-LOX-1) is a critical therapeutic target for stroke, atherosclerosis, and inflammation. However, the field is plagued by "dirty" inhibitors—compounds that act as non-specific redox decoys rather than true enzymatic inhibitors.

To validate a novel candidate, you cannot simply show potency; you must demonstrate mechanism and selectivity against established benchmarks. This guide outlines the rigorous experimental framework required to benchmark a new compound against the three pillars of 15-LOX inhibition: PD146176 (Specificity Standard), ML351 (Therapeutic Potency Standard), and NDGA (Redox Control).

The Competitive Landscape: Defining the Benchmarks

Before initiating assays, you must procure and run these three compounds alongside your candidate. They serve as the internal validation system for your data.

A. The Specificity Standard: PD146176
  • Role: The historical gold standard for proving 15-LOX-1 specificity over 12-LOX or 5-LOX.

  • Mechanism: Non-competitive inhibitor. It binds outside the active site, inducing a conformational change.

  • Key Metric:

    
     (rabbit reticulocyte 15-LOX).[1]
    
  • Why use it: If your compound mimics PD146176's profile, it suggests a clean, allosteric mechanism likely devoid of redox toxicity [1].

B. The Therapeutic Standard: ML351
  • Role: The modern benchmark for potency and neuroprotection.

  • Mechanism: Mixed-type inhibitor; non-reductive.[2]

  • Key Metric:

    
     (human 15-LOX-1).[2][3]
    
  • Why use it: ML351 effectively crosses the blood-brain barrier and shows superior selectivity (>250-fold) against related isozymes. Your candidate must approach this nanomolar potency to be clinically relevant [2].

C. The Redox Control: NDGA (Nordihydroguaiaretic Acid)[5][6][7]
  • Role: The "negative" control for drug-likeness.

  • Mechanism: Pan-LOX inhibitor acting via radical scavenging (redox).

  • Key Metric:

    
     (varies by assay conditions).
    
  • Why use it: NDGA reduces the active site iron (

    
    ), temporarily inactivating the enzyme. If your compound tracks with NDGA, it is likely a redox trap and a poor drug candidate [3].
    

Mechanistic Visualization: The Arachidonic Acid Cascade

To understand where these inhibitors act, we must visualize the specific branch of the arachidonic acid cascade.

LOX_Pathway AA Arachidonic Acid (Substrate) HpETE 15(S)-HpETE (Unstable Hydroperoxide) AA->HpETE Oxygenation LOX15 15-LOX-1 Enzyme (ALOX15) LOX15->AA HETE 15(S)-HETE (Signaling Lipid) HpETE->HETE Reduction Lipoxins Lipoxins (Anti-inflammatory) HpETE->Lipoxins Metabolism Inhibitors INHIBITION TARGET (PD146176, ML351) Inhibitors->LOX15 Blocks Activity

Figure 1: The 15-LOX-1 signaling pathway. Inhibitors prevent the oxygenation of Arachidonic Acid into 15-HpETE.

Experimental Protocol: UV Kinetic Assay (The Gold Standard)

While fluorescence assays exist, the UV Kinetic Assay at 234 nm is the only self-validating method for kinetic profiling because it directly measures the formation of the conjugated diene system in 15-HpETE.

Reagents & Setup
  • Buffer: 50 mM HEPES or Borate Buffer, pH 7.5.

  • Substrate: Linoleic Acid (LA) or Arachidonic Acid (AA). Note: LA is often preferred for 15-LOX-1 specificity checks as 15-LOX-1 metabolizes LA efficiently, whereas 12-LOX does not.

  • Enzyme: Recombinant human 15-LOX-1 (purified).

  • Detection: UV Spectrophotometer capable of kinetic reads at 234 nm.

Step-by-Step Workflow

Assay_Workflow Step1 1. Enzyme Prep Dilute h15-LOX-1 in Buffer (4°C) Step2 2. Inhibitor Incubation Add Compound (10 min) Allows Binding Step1->Step2 Step3 3. Substrate Trigger Add Linoleic Acid (Final: 10-50 µM) Step2->Step3 Step4 4. Kinetic Read Measure Abs @ 234nm (0-120 sec) Step3->Step4

Figure 2: Kinetic assay workflow. The critical step is the 10-minute pre-incubation to allow for allosteric binding.

Critical Execution Details
  • The "Pseudo-Enzyme" Check: Before adding substrate, measure absorbance. If the compound itself absorbs at 234 nm, you must perform a background subtraction.

  • Linearity: Only calculate velocity (

    
    ) from the linear portion of the curve (usually the first 30–60 seconds).
    
  • Solvent Limits: Keep DMSO concentration

    
     to avoid denaturing the enzyme.
    

Comparative Data Analysis

When publishing your data, do not present isolated numbers. Present a Comparative Matrix . Below is a template using representative values for the benchmarks and a hypothetical "Compound X."

Table 1: Benchmarking Matrix
CompoundTargetIC50 (h15-LOX-1)Selectivity (vs 12-LOX)MechanismStatus
PD146176 15-LOX-10.54 µM> 100-foldNon-CompetitiveBenchmark
ML351 15-LOX-10.20 µM> 250-foldMixedBenchmark
NDGA Pan-LOX~1.0 µM< 2-foldRedox/AntioxidantControl
Compound X 15-LOX-10.15 µM > 300-fold Competitive Candidate
Interpreting the Data[5][6][7][8][9][10][11][12]
  • Potency: If Compound X has an IC50 < 200 nM (beating ML351), it is a high-potency candidate.

  • Selectivity Ratio: Calculate

    
    . A ratio >100 is required to claim "specificity."
    
  • Mechanism: Perform a Lineweaver-Burk plot.

    • Lines intersect at Y-axis: Competitive (Active site binder).

    • Lines intersect at X-axis: Non-competitive (Allosteric, like PD146176).

Selectivity Profiling (The "Kill" Step)

A 15-LOX inhibitor is useless if it inhibits 5-LOX (impairing leukotriene synthesis needed for host defense) or COX enzymes.

Mandatory Selectivity Panel:

  • 5-LOX: Run assay with Arachidonic Acid + ATP + Calcium.

  • 12-LOX: Use platelet-derived 12-LOX.[2]

  • COX-1/2: Standard peroxidase assays.

Success Criteria: Your compound should show


 IC50 against these off-targets while maintaining 

against 15-LOX-1.

References

  • Sendobry, S. M., et al. (1997). Attenuation of diet-induced atherosclerosis in rabbits with a highly selective 15-lipoxygenase inhibitor lacking significant antioxidant properties.[4] British Journal of Pharmacology, 120(6), 1199–1206.

  • Rai, G., et al. (2014).[5] Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1.[2][3] Journal of Medicinal Chemistry, 57(10), 4035–4048.

  • Whitman, S., et al. (2002). Structure-Activity Relationship Studies of Nordihydroguaiaretic Acid Inhibitors toward Soybean, 12-Human, and 15-Human Lipoxygenase. Journal of Medicinal Chemistry, 45(12), 2659–2661.

  • Holman, T. R., et al. (1998). Spectrophotometric Kinetic Assays for Lipoxygenases. Current Protocols in Toxicology.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.